molecular formula C7H12N4 B12862261 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

Cat. No.: B12862261
M. Wt: 152.20 g/mol
InChI Key: UPQLJCJEBVWOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-amino-1,5-dimethylpyrrole-2-carboximidamide

InChI

InChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10)

InChI Key

UPQLJCJEBVWOHO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/N)/N

Canonical SMILES

CC1=CC=C(N1C)C(=NN)N

Origin of Product

United States

Foundational & Exploratory

A Tale of Two Pyrroles: A Technical Guide to Pyrrole-2-carbohydrazide and Pyrrole-2-carboximidhydrazide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] This guide provides an in-depth comparative analysis of two closely related pyrrole derivatives: the well-explored pyrrole-2-carbohydrazide and its lesser-known, yet potentially powerful analogue, pyrrole-2-carboximidhydrazide. We will dissect their structural nuances, explore established and putative synthetic pathways, and contrast their physicochemical properties. Furthermore, this paper will illuminate how the subtle substitution of a carbonyl oxygen with an imino nitrogen can profoundly impact hydrogen bonding capabilities, basicity, and coordination chemistry, thereby influencing biological activity and drug design strategies. Detailed experimental protocols, comparative data tables, and conceptual diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these compounds in their research endeavors.

Introduction: The Strategic Importance of Pyrrole Scaffolds

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in drug discovery, found in a myriad of natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The functionalization of the pyrrole core at the 2-position with hydrazidic and related moieties has proven to be a particularly fruitful strategy for generating compounds with significant therapeutic potential.

This guide focuses on two such derivatives: pyrrole-2-carbohydrazide and pyrrole-2-carboximidhydrazide. While the former has been extensively studied as a precursor for potent antitubercular and antimicrobial agents, the latter remains a relatively unexplored entity.[3][4] The fundamental difference lies in the functional group attached to the pyrrole ring: a carbohydrazide features a carbonyl group, whereas a carboximidhydrazide (also known as an amidrazone) possesses an imino group in its place.[5] This seemingly minor alteration has profound implications for the molecule's electronic properties, stereochemistry, and potential as a pharmacophore.

This document aims to bridge the knowledge gap by providing a comprehensive technical overview of both compounds, thereby empowering medicinal chemists to make informed decisions in the design and synthesis of next-generation pyrrole-based therapeutics.

Structural and Physicochemical Dissection

The key to understanding the differential potential of these two molecules lies in a direct comparison of their core functional groups.

G start Ethyl Pyrrole-2-carboxylate product Pyrrole-2-carbohydrazide start->product Hydrazinolysis reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->product conditions1 Ethanol, Reflux conditions1->product

Caption: Synthetic scheme for Pyrrole-2-carbohydrazide.

Experimental Protocol: Synthesis of 1H-Pyrrole-2-carbohydrazide [5]

  • Materials:

    • Ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g)

    • Hydrazine hydrate (80% in water, 0.5 mL)

    • Absolute ethanol

    • Diethyl ether (Et2O)

  • Apparatus:

    • 25 mL round-bottomed flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g) and hydrazine hydrate (0.5 mL).

    • Heat the mixture to 70°C with stirring for 45 minutes.

    • Cool the reaction mixture to room temperature. A suspension will form.

    • Filter the solid product and wash with diethyl ether (Et2O).

    • Recrystallize the crude product from absolute ethanol to yield pure 1H-pyrrole-2-carbohydrazide (yield: ~90%).

  • Self-Validation: The purity of the product can be confirmed by melting point determination, and its structure verified by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The expected melting point is in the range of 148-149°C. [5]

Proposed Synthesis of Pyrrole-2-carboximidhydrazide

G start Pyrrole-2-carbonitrile intermediate Ethyl Pyrrole-2-carboximidate start->intermediate Pinner Reaction reagent1 Ethanol, HCl (gas) reagent1->intermediate product Pyrrole-2-carboximidhydrazide intermediate->product Hydrazinolysis reagent2 Hydrazine Hydrate reagent2->product G scaffold1 Pyrrole-2-carbohydrazide derivatization Derivatization (e.g., with aldehydes) scaffold1->derivatization scaffold2 Pyrrole-2-carboximidhydrazide scaffold2->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., antimicrobial, enzyme inhibition) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Drug discovery workflow utilizing the pyrrole scaffolds.

Conclusion and Future Perspectives

Pyrrole-2-carbohydrazide has established itself as a valuable and versatile building block in medicinal chemistry, particularly in the development of antimicrobial agents. Its synthesis is straightforward, and its reactivity is well-understood.

In contrast, pyrrole-2-carboximidhydrazide represents a frontier of opportunity. While its synthesis and properties are not as well-documented, the foundational principles of amidrazone chemistry provide a clear roadmap for its preparation and exploration. The fundamental differences in basicity, hydrogen bonding potential, and coordination chemistry suggest that pyrrole-2-carboximidhydrazide and its derivatives could exhibit unique and potentially superior biological activities compared to their carbohydrazide counterparts.

This guide serves as a call to action for medicinal chemists to explore the untapped potential of pyrrole-2-carboximidhydrazide. By applying the synthetic strategies and comparative insights presented herein, researchers can unlock new avenues for the discovery of novel therapeutics targeting a wide range of diseases. The systematic evaluation of this promising scaffold is a logical and compelling next step in the ever-evolving field of pyrrole-based drug discovery.

References

  • Krishnamoorthy, P., S. S. Raja, and S. J. Das. (2012). Acta Crystallographica Section E: Structure Reports Online, 68 (3), o995. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7 (2), 153-159. [Link]

  • Karczmarzyk, Z., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Pharmaceuticals, 15 (10), 1219. [Link]

  • de Oliveira, R. B., et al. (2016). Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31 (sup3), 138-146. [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14 (11), 5749-5754. [Link]

  • Aly, A. A., & Nour-El-Din, A. M. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008 (i), 153-194. [Link]

  • Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16 (1), 352-366. [Link]

  • Grokipedia. (n.d.). Amidrazone. Retrieved from [Link]

  • Wikipedia. (2023). Imidoyl chloride. Retrieved from [Link]

  • Ökten, S., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67 (2), o381. [Link]

  • Caprara, M. G., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Current Bioactive Compounds, 8 (3), 209-218. [Link]

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-carboxylate. Organic Syntheses, 51 , 100. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (2018). Journal of Drug Delivery and Therapeutics, 8 (5), 1-10. [Link]

  • Andreu, D., & Pérez, J. J. (2005). Carbohydrate intramolecular hydrogen bonding cooperativity and its effect on water structure. The Journal of Physical Chemistry B, 109 (50), 24045-24052. [Link]

  • ResearchGate. (2019). Synthesis from imidoyl chlorides. Retrieved from [Link]

  • ResearchGate. (2016). Selectivity of amidrazones towards activated nitriles – Synthesis of new pyrazoles and NMR investigation. Retrieved from [Link]

  • Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles. (2020). Chinese Journal of Chemistry, 38 (11), 1235-1240. [Link]

  • Szafranski, K., et al. (2017). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 22 (10), 1639. [Link]

  • Science of Synthesis. (2005). Imidoyl Halides. In Category 3, Compounds with Four and Three Carbon-Heteroatom Bonds. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry. [Link]

  • Pyrrole and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. (2017). International Journal of Organic Chemistry, 7 , 335-364. [Link]

  • Carbohydrazide. (n.d.). Retrieved from [Link]

  • PubMed. (2011). 1H-Pyrrole-2-carbohydrazide. Retrieved from [Link]

  • Central Laser Facility. (n.d.). Hydrogen bonding vs. dispersive interactions: Carbohydrate-p-Cresol complexes. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • Bijev, A. (2006). Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. Arzneimittelforschung, 56 (3), 182-188. [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBOHYDRAZIDE. Retrieved from [Link]

  • University of Cambridge. (2021). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). Molecules, 26 (20), 6243. [Link]

  • ResearchGate. (2008). Functionality of amidines and amidrazones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Which is more basic, hydrazine or ammonia?. Retrieved from [Link]

Sources

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists[1]

Scaffold Analysis, Synthetic Pathways, and Pharmacological Potential [1]

Executive Summary

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide (CAS 791761-91-6) represents a specialized heterocyclic scaffold belonging to the amidrazone class.[1] Unlike its more common amide or hydrazide analogues, the carboximidhydrazide moiety (


) confers unique nucleophilic and basic properties, making it a critical intermediate in the synthesis of fused heterocycles such as 1,2,4-triazoles and tetrazines.

This guide provides a definitive technical profile of the molecule, establishing its physicochemical constants, detailing its synthetic architecture, and mapping its utility in antimicrobial and anti-inflammatory drug discovery.

Physicochemical Characterization

The core molecular identity is defined by the electron-rich pyrrole ring stabilized by methyl substitutions at the


 and 

positions, protecting the reactive

-positions and directing electrophilic or nucleophilic interactions to the amidrazone tail.
Table 1: Core Chemical Constants
PropertyValueTechnical Note
Chemical Name 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazideSystematic IUPAC nomenclature
CAS Registry Number 791761-91-6 Distinct from the carboximidamide (CAS 744193-07-5)
Molecular Formula

High Nitrogen-to-Carbon ratio (4:[1][2]7)
Molecular Weight 152.20 g/mol Fragment-based drug discovery (FBDD) compliant
Exact Mass 152.0984Monoisotopic mass for HRMS calibration
SMILES CN1C(C)=CC=C1C(=N)NNUseful for cheminformatics docking
Predicted pKa ~8.5 (Amidrazone N)Basic character due to imine nitrogen
H-Bond Donors 3

,

groups
H-Bond Acceptors 2Imine

, Pyrrole

(weak)
Structural Analysis

The molecule exhibits tautomeric equilibrium characteristic of amidrazones. While the amide hydrazone form is theoretically possible, the imidhydrazide form (featuring the


 double bond) is generally favored in solution, contributing to its reactivity as a bidentate ligand for metal coordination (e.g., Cu(II) complexes) [1].

Synthetic Architecture

The synthesis of 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide typically follows a Pinner-like mechanism or direct nucleophilic displacement from a nitrile precursor.[1] The presence of the electron-donating methyl groups on the pyrrole ring accelerates the reaction by increasing the electron density at the carbonitrile carbon.

Primary Synthetic Route: The Nitrile-Hydrazine Pathway

This protocol avoids the use of unstable imidate ester intermediates, favoring a direct conversion.

Precursor: 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. Reagent: Hydrazine Hydrate (


).
Step-by-Step Protocol
  • Solvation: Dissolve 10 mmol of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in 20 mL of anhydrous ethanol.

  • Activation: Add a catalytic amount (0.1 eq) of sodium ethoxide (NaOEt) or dry HCl gas (Pinner method) if the nitrile is unreactive. Note: The electron-rich pyrrole usually allows direct reaction without acid catalysis.[1]

  • Nucleophilic Attack: Add 50 mmol (5 eq) of hydrazine hydrate dropwise at 0°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The nitrile spot (

    
    ) will disappear, replaced by the polar amidrazone spot (
    
    
    
    ).
  • Isolation: Evaporate solvent under reduced pressure. The residue is often a hygroscopic solid.

  • Purification: Recrystallize from ethanol/ether or convert to the hydrochloride salt (using HCl/dioxane) for long-term stability.

Diagram 1: Synthetic Logic Flow

SynthesisPath Start 1,5-Dimethylpyrrole Inter1 1,5-Dimethyl-1H- pyrrole-2-carbonitrile Start->Inter1 CSI / DMF (Cyanation) Product 1,5-Dimethyl-1H-pyrrole- 2-carboximidhydrazide Inter1->Product Nucleophilic Addition Reagent Hydrazine Hydrate (Excess) Reagent->Product Cyclization 1,2,4-Triazole Derivatives Product->Cyclization Orthoesters/ Aldehydes

Caption: Synthetic workflow from the pyrrole core to the amidrazone scaffold and subsequent heterocyclization.

Pharmacological & Research Applications

The carboximidhydrazide moiety acts as a versatile pharmacophore. Its biological activity is driven by two primary mechanisms: metal chelation (inhibiting metalloenzymes) and hydrogen bonding within active sites (mimicking arginine residues).

Key Therapeutic Areas[1][3]
  • Antimycobacterial Agents (Tuberculosis): Pyrrole-2-carboxamide and hydrazide derivatives have shown potent activity against Mycobacterium tuberculosis (H37Rv strain).[1][3] The amidrazone analogues target the Enoyl-acyl carrier protein reductase (InhA) , a key enzyme in the fatty acid synthesis system (FAS-II) of the bacteria [2].

  • Anti-inflammatory (COX/LOX Inhibition): Cyclization of the amidrazone with anhydrides yields pyrrole-2,5-dione derivatives. These compounds significantly inhibit pro-inflammatory cytokines (IL-6, TNF-

    
    ) in PBMC cultures, offering a pathway for non-steroidal anti-inflammatory drug (NSAID) development [3].[1]
    
  • Heterocyclic Building Block: The molecule reacts with aldehydes to form Schiff bases (hydrazones) or with carboxylic acids to close the ring into 1,2,4-triazoles . These derivatives are high-value targets for antifungal research (lanosterol 14

    
    -demethylase inhibitors) [4].[1]
    
Diagram 2: Pharmacological Interaction Network

PharmaNetwork Core 1,5-Dimethyl-1H-pyrrole- 2-carboximidhydrazide Target1 Enoyl-ACP Reductase (InhA) Core->Target1 Antimycobacterial Target2 Lanosterol 14α- demethylase Core->Target2 Antifungal (via Triazole) Target3 Cytokine Modulation (IL-6, TNF-α) Core->Target3 Anti-inflammatory Mech1 Metal Chelation (Cu/Zn sites) Core->Mech1 Mech2 H-Bond Donor (Arginine Mimic) Core->Mech2 Mech1->Target1 Mech2->Target3

Caption: Network of biological targets and mechanistic modes of action for the pyrrole amidrazone scaffold.

Handling, Stability, and Safety

  • Storage: The free base is prone to oxidation and hygroscopicity. Store at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term libraries, convert to the hydrochloride salt , which is a stable crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water (unless protonated) and non-polar solvents (Hexane).

  • Safety Profile:

    • GHS Classification: Warning (Irritant).

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Precaution: Hydrazine derivatives can be toxic; handle in a fume hood. Avoid contact with strong oxidizers.

References

  • Paprocka, R., et al. (2022).[4][5] Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2872.

  • Bhat, M.A., et al. (2020). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.

  • BLDpharm. (2024). Product Datasheet: 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide (CAS 791761-91-6).[1]

  • PubChem. (2024).[6] Compound Summary: Pyrrole-2-carboximidamide derivatives. National Library of Medicine.

  • Tyger Scientific. (2024). Catalog Entry: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

Sources

Methodological & Application

Application Note: Reaction of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for the reaction of 1,5-dimethyl-1H-pyrrole-2-carbonitrile with hydrazine hydrate . Depending on the reaction conditions (stoichiometry, temperature, and solvent), this reaction diverges into two distinct pathways:

  • Thermodynamic Control (Mild): Formation of 1,5-dimethyl-1H-pyrrole-2-carboximidohydrazide (an amidrazone). This is the versatile intermediate for subsequent heterocyclization.

  • Kinetic/Forcing Control: Dimerization to form 3,5-bis(1,5-dimethyl-1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amine .

This guide prioritizes the synthesis of the carboximidohydrazide (amidrazone) , a critical building block for fused 1,2,4-triazines and pyrimidines used in kinase inhibitor discovery.

Scientific Principles & Mechanism

Reactivity Profile

The substrate contains a nitrile (


) group at the C2 position of the pyrrole ring. The electron-rich nature of the pyrrole ring (enhanced by the 1,5-dimethyl substitution) typically lowers the electrophilicity of the nitrile carbon compared to benzonitriles. Consequently, successful nucleophilic attack by hydrazine requires thermal activation (reflux) and a polar protic solvent to stabilize the transition state.
Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the nitrile carbon.

  • Nucleophilic Attack: The unshared electron pair of hydrazine attacks the

    
    -hybridized nitrile carbon.
    
  • Proton Transfer: Solvent-mediated proton transfer stabilizes the imine intermediate.

  • Product Formation: The resulting amidrazone is generally stable but can undergo self-condensation at high temperatures (

    
    C) to form triazoles [1].
    

ReactionMechanism Reactants 1,5-dimethyl-1H-pyrrole- 2-carbonitrile + Hydrazine Hydrate TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (EtOH, Reflux) Amidrazone Target Product: Carboximidohydrazide TS->Amidrazone Proton Transfer Triazole Side Product: 1,2,4-Triazole (High Temp/Acid) Amidrazone->Triazole Dimerization (>130°C, -NH3)

Figure 1: Mechanistic divergence based on reaction energy. Path to Amidrazone is favored in ethanol reflux.

Experimental Protocol

Materials & Equipment
  • Substrate: 1,5-dimethyl-1H-pyrrole-2-carbonitrile (Purity >98%).

  • Reagent: Hydrazine hydrate (

    
    ), 80% or 100% grade.
    
  • Solvent: Absolute Ethanol (EtOH).[1]

  • Catalyst (Optional): Hydrazine dihydrochloride (only for triazole synthesis).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Standard Protocol: Synthesis of Amidrazone

Objective: Selective formation of 1,5-dimethyl-1H-pyrrole-2-carboximidohydrazide.

  • Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.20 g) of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in 20 mL of absolute ethanol .

  • Addition: Add 50.0 mmol (2.5 mL) of hydrazine hydrate dropwise at room temperature.

    • Note: A 5-fold excess of hydrazine is critical to prevent the amidrazone product from reacting with unreacted nitrile (which would form the triazole dimer).

  • Reaction: Heat the mixture to reflux (

    
    C) with vigorous stirring for 6–12 hours .
    
    • Monitoring: Monitor by TLC (SiO2, EtOAc/MeOH 9:1). The nitrile spot (

      
      ) should disappear, and a lower 
      
      
      
      amine-positive spot should appear.
  • Work-up:

    • Cool the reaction mixture to

      
      C in an ice bath.
      
    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate forms (common with methyl-substituted pyrroles due to solubility), evaporate the solvent and excess hydrazine under reduced pressure (rotary evaporator).

    • Caution: Hydrazine is toxic. Use a bleach trap for the vacuum pump exhaust.

  • Purification: Recrystallize the crude solid from Ethanol/Ether or Chloroform/Hexane.

Advanced Protocol: Synthesis of 1,2,4-Triazole Dimer

Objective: Synthesis of 3,5-bis(1,5-dimethyl-1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amine.

  • Modification: Use Ethylene Glycol as solvent. Add 0.1 eq of hydrazine dihydrochloride. Heat at 130^\circ$C for 2 hours [2].

Characterization & Data Analysis

The conversion of the nitrile to the amidrazone is best validated via IR and NMR spectroscopy.

Expected Spectral Data (Amidrazone)
TechniqueParameterExpected SignalStructural Assignment
FT-IR Nitrile StretchDisappears (

)
Consumption of

FT-IR Amine StretchAppears (

)

and


H NMR
Pyrrole Ring

5.8 - 6.8 ppm (2H, d)
C3-H and C4-H protons

H NMR
Methyl Groups

2.2 (s, 3H), 3.6 (s, 3H)
C5-

and N-


H NMR
Amidrazone

5.0 - 6.0 ppm (br s, 2H)

(Exchangeable with

)

H NMR
Imine

8.5 - 9.5 ppm (br s, 1H)

(Exchangeable with

)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete reaction due to electron-rich ringIncrease reflux time to 24h or switch to n-Propanol (

C).
Dimer Formation Insufficient HydrazineEnsure

5 equivalents of hydrazine hydrate are used.[2]
Oily Product High solubility of methyl derivativeTriturate the oil with cold diethyl ether to induce crystallization.

Applications in Drug Discovery

The resulting carboximidohydrazide is a "privileged structure" precursor. It reacts with:

  • 1,2-Dicarbonyls (e.g., glyoxal): To form 1,2,4-triazines .

  • Orthoesters/Carboxylic Acids: To form 1,2,4-triazoles .

  • 
    -Keto Esters:  To form pyrimidines .
    

Applications Amidrazone 1,5-dimethyl-1H-pyrrole- 2-carboximidohydrazide Triazine Pyrrolo[1,2,4]triazine (Kinase Inhibitor Scaffold) Amidrazone->Triazine + 1,2-Dicarbonyls Triazole 1,2,4-Triazole derivative (Antifungal/Antiviral) Amidrazone->Triazole + Orthoesters/Acids Pyrimidine Pyrimidine derivative Amidrazone->Pyrimidine + Beta-Keto Esters

Figure 2: Synthetic utility of the amidrazone intermediate.

References

  • Glotova, T. E., et al. (2013).[3] "One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbonitriles and hydrazine."[3] Russian Journal of Organic Chemistry, 49(7), 1043-1048.

  • Trofimov, B. A., et al. (2013).[3] "Reaction of pyrrole-2-carbonitriles with hydrazine hydrate." ResearchGate.[2]

  • Zhou, Y., et al. (2020).[4] "Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles." Journal of the American Chemical Society, 142(22), 9908–9914.[4] [4]

Sources

Protocol for Pinner synthesis of pyrrole amidrazones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Pinner Synthesis of Pyrrole Amidrazones

Abstract & Strategic Significance

Pyrrole amidrazones (pyrrole-carboximidohydrazides) are high-value synthetic intermediates used primarily as precursors for 1,2,4-triazoles, 1,2,4-triazines, and tetrazines. These nitrogen-rich heterocycles are critical pharmacophores in antiviral, anti-inflammatory, and antitubercular drug discovery.

While thioamide routes (thionation followed by hydrazinolysis) exist, they often suffer from harsh conditions incompatible with sensitive pyrrole rings. The Pinner Synthesis offers a milder, two-stage protocol:

  • Acid-catalyzed conversion of a nitrile to an imidate ester hydrochloride (Pinner Salt).[1][2]

  • Nucleophilic displacement by hydrazine to yield the amidrazone.

Critical Challenge: Pyrroles are electron-rich and acid-sensitive (prone to polymerization). Furthermore, Pinner salts are highly hygroscopic; moisture leads to irreversible hydrolysis to the ester. This protocol utilizes an anhydrous, in situ HCl generation technique to maximize stability and yield.

Mechanistic Pathway & Logic

The transformation relies on the electrophilic activation of the nitrile carbon. The pyrrole ring, being electron-rich, donates density to the nitrile, reducing its electrophilicity compared to benzonitriles. Consequently, strict anhydrous conditions and high acid concentration are required to drive the equilibrium forward.

Reaction Pathway Diagram

PinnerSynthesis Nitrile Pyrrole-2-carbonitrile (Substrate) Protonated Nitrilium Ion (Activated) Nitrile->Protonated Protonation HCl_EtOH HCl (gas) / EtOH (or AcCl/EtOH) HCl_EtOH->Protonated Imidate Imidate Ester HCl (Pinner Salt) Protonated->Imidate EtOH Attack (0°C) Ester Ethyl Ester (Hydrolysis Product) Imidate->Ester + H2O (Moisture) Amidrazone Pyrrole-2-amidrazone (Target) Imidate->Amidrazone + N2H4 (- EtOH, - NH4Cl) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Amidrazone Triazole 1,2,4-Triazole (Over-reaction) Amidrazone->Triazole Heat/Cyclization

Figure 1: Reaction pathway for the Pinner synthesis of pyrrole amidrazones. Red dotted lines indicate competing side reactions (hydrolysis and cyclization) that this protocol aims to suppress.

Experimental Protocol

Stage 1: Synthesis of Ethyl Pyrrole-2-carboximidate Hydrochloride (Pinner Salt)

Rationale: We avoid handling HCl gas tanks by using Acetyl Chloride (AcCl) in Ethanol. AcCl reacts with EtOH to generate anhydrous HCl and Ethyl Acetate (inert byproduct) in situ.

Materials:

  • Pyrrole-2-carbonitrile (1.0 eq)

  • Absolute Ethanol (anhydrous, stored over 3Å sieves)

  • Acetyl Chloride (3.0 – 5.0 eq)

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂ or Drierite). Flush with Argon.

  • Solvent Charge: Add Absolute Ethanol (10-15 mL per gram of nitrile) to the flask. Cool to 0°C in an ice bath.

  • Acid Generation: Dropwise, add Acetyl Chloride (AcCl) over 20 minutes. Caution: Exothermic reaction. Ensure internal temperature remains < 10°C.

    • Note: This generates a solution of ~3-4M anhydrous HCl in EtOH.

  • Substrate Addition: Add Pyrrole-2-carbonitrile (1.0 eq) to the acidic solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • Monitoring: TLC (SiO₂, 30% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear. A baseline spot (salt) may appear.
      
  • Isolation (Critical):

    • Concentrate the solution to ~1/3 volume under reduced pressure (keep bath < 30°C).

    • Dilute with cold anhydrous Diethyl Ether (50 mL).

    • The Pinner salt should precipitate as a white/off-white hygroscopic solid.

    • Filtration: Filter rapidly under Argon or dry air. Wash with cold ether.

    • Storage: Dry in a vacuum desiccator over P₂O₅ or KOH. Do not leave exposed to air.

Stage 2: Hydrazinolysis to Pyrrole-2-carbohydrazonamide

Rationale: The imidate salt is an activated ester equivalent. Hydrazine is a potent nucleophile that displaces the ethoxy group. We use a slight excess of hydrazine at low temperature to prevent the amidrazone from cyclizing into a triazole.

Materials:

  • Ethyl Pyrrole-2-carboximidate HCl (from Stage 1)

  • Hydrazine Hydrate (80% or 64% solution, 1.2 eq)

  • Absolute Ethanol[3]

Procedure:

  • Suspension: Suspend the Pinner salt (1.0 eq) in Absolute Ethanol (10 mL/g) at 0°C .

  • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise.

    • Observation: The suspension will likely clear as the free base imidate forms and reacts, followed by precipitation of the amidrazone or NH₄Cl.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

    • Warning: Do not reflux. Heating promotes cyclization to pyrrolyl-triazoles.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in a minimum amount of cold water (to dissolve NH₄Cl byproduct).

    • Extract immediately with Ethyl Acetate (3x).

    • Alternative (if product precipitates): If a solid forms during reaction, filter it. Wash with cold water (removes salts) and then cold ethanol.

  • Purification: Recrystallization from Ethanol/Ether or Benzene/Ethanol is preferred over chromatography, as silica can be acidic enough to degrade the amidrazone.

Data Analysis & Troubleshooting

Key Characterization Markers
TechniqueExpected SignalMechanistic Interpretation
IR (ATR) 3300–3400 cm⁻¹ (Broad)N-H stretch (Primary/Secondary amines).
IR (ATR) ~1640 cm⁻¹C=N stretch (Amidrazone core).
IR (ATR) ABSENCE of ~2220 cm⁻¹Disappearance of Nitrile (CN).
¹H NMR

5.0–6.0 ppm (Broad, 2H)

protons (hydrazine moiety).
¹H NMR

8.5–9.5 ppm (Broad, 1H)
Amide-like NH proton.
¹H NMR

11.0+ ppm (Broad, 1H)
Pyrrole NH (often exchangeable).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is an oil/liquid (Stage 1) Incomplete precipitation or residual EtOH.Triturate with anhydrous Hexane/Ether. Ensure AcCl was fresh (dry HCl is vital).
Formation of Ethyl Ester Moisture ingress during Stage 1.Use strictly anhydrous EtOH. Dry glassware overnight. Use a drying tube.[4]
Formation of Triazole Reaction temperature too high in Stage 2.Keep Stage 2 at 0°C–RT.[3] Do not heat.
Low Yield (Stage 1) Pyrrole polymerization.Ensure temperature during AcCl addition was <10°C. Pyrroles darken (oxidize) easily; use fresh substrate.

References

  • Neilson, D. G., Roger, R., Heatlie, J. W. M., & Newlands, L. R. (1970). The Chemistry of Amidrazones.[5][6][7][8] Chemical Reviews, 70(1), 151–170.

    • [Link]

    • Foundational review establishing the Pinner-to-Amidrazone p
  • Ziegler-Borowska, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives. Molecules, 27(9), 2891.[9]

    • [Link]

    • Provides modern context for pyrrole-based amidrazone utility and characteriz
  • Organic Chemistry Portal. (2025). Pinner Reaction: Mechanism and Protocols.

    • [Link]

    • Standard reference for the in situ HCl gener
  • Treibs, A., & Häberle, N. (1968).[10] Pyrrole Chemistry and Pinner Conditions.[3] Justus Liebigs Annalen der Chemie, 718, 183.[10] (Cited via Organic Syntheses Coll. Vol. 4).

    • [Link]

    • Historical grounding for handling pyrrole esters/imid

Sources

Synthesis, Structural Characterization, and Biological Profiling of Pyrrole Carboximidhydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Executive Summary & Scientific Context

Pyrrole-based ligands, specifically pyrrole-2-carboxaldehyde hydrazones (often referred to in coordination chemistry as carboximidhydrazide derivatives due to their iminol tautomerism), represent a privileged scaffold in drug discovery. Their transition metal complexes (Cu, Zn, Co, Ni) exhibit potent antimicrobial, anticancer, and DNA-binding properties, largely attributed to the Tweedy’s Chelation Theory : complexation reduces the polarity of the metal ion, increasing lipophilicity and facilitating permeation through lipid layers of pathogen membranes [1, 2].

This guide provides a validated, modular protocol for synthesizing these ligands and their subsequent metal complexes. It emphasizes the critical control of tautomeric equilibria (amido vs. iminol forms) which dictates the charge and geometry of the final complex [3].

Chemical Mechanism & Design Strategy

The core ligand system is synthesized via a Schiff base condensation between pyrrole-2-carboxaldehyde and a functionalized hydrazide (e.g., isonicotinic acid hydrazide or benzhydrazide).

Tautomerism and Coordination

The resulting ligand exists in a keto-enol tautomeric equilibrium.

  • Solid State: Predominantly in the Keto (Amido) form.

  • Solution/Complexation: In the presence of metal ions and basic conditions, it enolizes to the Iminol form and deprotonates, coordinating as a monoanionic tridentate or bidentate ligand.

Critical Design Choice: We utilize an acetate-buffered reflux. The acetate ion acts as a weak base, facilitating the deprotonation of the enolic hydroxyl group without requiring strong external bases that might degrade the pyrrole ring.

Reaction Workflow Diagram

G cluster_0 Coordination Mode Switch Start Pyrrole-2-carboxaldehyde Ligand Ligand (L) (Schiff Base Formation) Start->Ligand EtOH, Reflux cat. CH3COOH Hydrazide Hydrazide Precursor (e.g., Isoniazid) Hydrazide->Ligand Complex Metal Complex [M(L)X] or [M(L)2] Ligand->Complex Reflux (2-4h) Deprotonation MetalSalt Metal Salt (M(OAc)2 or MCl2) MetalSalt->Complex Keto Keto Form (Neutral) Enol Enol Form (Anionic) Keto->Enol pH / Metal Ion

Figure 1: Modular synthesis workflow illustrating the condensation pathway and the critical tautomeric shift required for stable complexation.

Experimental Protocols

Part A: Ligand Synthesis (Schiff Base Condensation)

Objective: Isolate high-purity pyrrole-2-carboxaldehyde acylhydrazone.

Reagents:

  • Pyrrole-2-carboxaldehyde (10 mmol)

  • Hydrazide derivative (e.g., Isonicotinohydrazide) (10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 10 mmol of the hydrazide in 15 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of pyrrole-2-carboxaldehyde dissolved in 15 mL ethanol dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Why? Protonation of the carbonyl oxygen facilitates nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Reflux the mixture at 70-80°C for 3–4 hours. Monitor by TLC (Mobile phase: MeOH:CHCl3 1:9).

  • Isolation: Cool to room temperature. The colored solid (often yellow/orange) will precipitate.

  • Purification: Filter and recrystallize from hot ethanol to remove unreacted aldehyde.

  • Drying: Vacuum dry over anhydrous

    
    .
    
Part B: Metal Complex Preparation

Objective: Synthesize [M(L)2] or [M(L)Cl] complexes (M = Cu(II), Ni(II), Co(II), Zn(II)).[1]

Reagents:

  • Synthesized Ligand (L) (2 mmol)[2]

  • Metal(II) Acetate or Chloride (1 mmol for 1:2 complex; 2 mmol for 1:1)

  • Solvent: Methanol/Ethanol (1:1 v/v)

  • Buffer: Sodium Acetate (optional, if using chloride salts)

Procedure:

  • Ligand Solution: Dissolve 2 mmol of Ligand in 20 mL hot methanol.

  • Metal Addition: Dissolve 1 mmol of Metal(II) salt in 10 mL hot ethanol. Add slowly to the ligand solution.

    • Observation: A distinct color change (e.g., Yellow

      
       Dark Green/Brown) indicates immediate chelation.
      
  • Reflux: Reflux for 4–6 hours.

    • Expert Tip: If using Metal Chlorides, add sodium acetate (buffered to pH 6-7) to encourage deprotonation of the enolic form.

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation and cool overnight.

  • Washing: Filter the precipitate. Wash with hot water (to remove excess metal salts), then cold ethanol, then diethyl ether.

  • Drying: Dry in a vacuum desiccator at 70°C for 12 hours to remove lattice water.

Structural Characterization & Validation

Trustworthiness in coordination chemistry relies on proving the mode of coordination . Use the following decision matrix to validate your complex.

Spectroscopic Validation Table
TechniqueParameterObservation in LigandObservation in ComplexInterpretation
FT-IR

(Azomethine)
Sharp, 1610–1625 cm⁻¹Shifted Lower (

10–20 cm⁻¹)
Nitrogen coordination reduces bond order [4].
FT-IR

(Amide I)
Strong, 1650–1670 cm⁻¹Disappears or weakens significantlyIndicates enolization and deprotonation (formation of C-O-M bond) [5].
FT-IR

Present, 3100–3200 cm⁻¹Absent (in deprotonated complexes)Confirmation of anionic ligand coordination.
FT-IR Far-IRAbsentNew bands 400–600 cm⁻¹Formation of M-N and M-O bonds [5].
1H NMR

(Imine H)

8.2–8.5 ppm
Downfield shiftDeshielding due to electron donation to metal.
UV-Vis d-d TransitionsNoneDistinct bands in visible regionGeometry assignment (e.g., Tetrahedral Zn vs Square Planar Cu) [6].
Characterization Logic Diagram

Validation Sample Isolated Complex IR_Check FT-IR Analysis Sample->IR_Check MolarCond Molar Conductance (DMSO, 10^-3 M) Sample->MolarCond C_O_Band Check v(C=O) @ 1650 IR_Check->C_O_Band Result_Neutral Band Present: Neutral Ligand (Keto) Coordination via O(keto) C_O_Band->Result_Neutral Result_Anionic Band Absent: Anionic Ligand (Enol) Coordination via O(enol) C_O_Band->Result_Anionic Electrolyte High (>60 ohm-1): Ionic Cl/NO3 outside sphere MolarCond->Electrolyte NonElectrolyte Low (<20 ohm-1): Neutral Complex MolarCond->NonElectrolyte

Figure 2: Decision tree for determining the coordination mode and electrolytic nature of the synthesized complexes.

Biological Profiling Protocols

DNA Binding Assay (Viscosity Method)

While UV-titration is common, viscosity measurements are the definitive test for intercalation.

  • Theory: Intercalation lengthens the DNA helix, increasing viscosity. Groove binding causes little change.

  • Protocol:

    • Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

    • Keep DNA concentration constant (e.g., 200

      
      ) and vary Complex concentration (
      
      
      
      ) in an Ubbelohde viscometer at 25°C.
    • Plot

      
       vs. Binding Ratio (
      
      
      
      ).
    • Result: A positive slope indicates intercalation; a flat/negative slope indicates groove/electrostatic binding [7].

Antimicrobial Screening (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Rationale: Metal complexes often outperform free ligands due to Overtone’s concept and Tweedy’s Chelation Theory . The lipid membrane surrounds the cell; upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups. This increases the lipophilic character, favoring permeation [1, 2].

References

  • Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents.[3][4] Phytopathology, 55, 910–914.

  • Raman, N., et al. (2011). Metal based pharmacologically active agents: Synthesis, structural investigation, DNA interaction, antibacterial, antifungal and antimicrobial studies.[3] Arabian Journal of Chemistry, 4(4), 409-417.

  • Levchenkov, S. I., et al. (2008).[5] Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Russian Journal of General Chemistry, 78, 1586–1593.[5]

  • Alaghaz, A. N., et al. (2013). Synthesis, spectroscopic identification, thermal, potentiometric and antimicrobial activity studies of some transition metal complexes with a new Schiff base ligand.[3] Journal of Molecular Structure, 1035, 383-399.

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

  • Lever, A. B. P. (1984). Inorganic Electronic Spectroscopy. Elsevier.

  • Satyanarayana, S., et al. (1993). Binding of [Ru(phen)2dppz]2+ to DNA: effect of pH and ionic strength. Biochemistry, 32(10), 2573-2584.

Sources

Advanced Antimicrobial Profiling of Pyrrole Amidrazone Derivatives: From High-Throughput Screening to Mechanistic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Screening Methods for Pyrrole Amidrazone Derivatives Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole amidrazone derivatives represent a promising class of small molecules exhibiting potent antimicrobial and anti-inflammatory properties. However, their hydrophobic nature and specific chemical stability profiles present unique challenges in biological screening. This Application Note provides a rigorous, standardized workflow for evaluating these compounds. Moving beyond basic agar diffusion, we detail quantitative protocols for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and Biofilm inhibition, grounded in CLSI standards and optimized for drug discovery pipelines.

Compound Management & Preparation

Expertise Insight: The most common failure mode in screening pyrrole derivatives is precipitation upon dilution into aqueous media, leading to false negatives (compound unavailable) or false positives (precipitate aggregates causing turbidity).

Solubilization Protocol

Pyrrole amidrazones are typically lipophilic. Dimethyl sulfoxide (DMSO) is the universal solvent of choice, but its final concentration in the assay is critical.

  • Stock Solution: Dissolve the solid derivative in 100% sterile DMSO to a concentration of 10 mg/mL (or 10-20 mM). Vortex until visually clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution: Dilute the stock 1:10 in the culture medium immediately before use to create a 10x working solution.

    • Critical Check: Ensure the final DMSO concentration in the bacterial well does not exceed 1% (v/v) . Most bacteria tolerate 1% DMSO, but sensitive strains (e.g., N. gonorrhoeae) require <0.5%.

Screening Workflow Overview

The following diagram outlines the logical progression from compound synthesis to lead candidate selection.

ScreeningWorkflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Profiling Start Compound Library (Pyrrole Amidrazones) Prep Stock Prep & QC (Solubility Check) Start->Prep MIC Broth Microdilution (MIC) Quantitative Potency Prep->MIC ToxScreen Hemolysis Assay (Selectivity Check) Prep->ToxScreen TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill MIC < 10 µg/mL Biofilm Crystal Violet Assay (Biofilm Inhibition) MIC->Biofilm Relevant Strains Decision Lead Candidate Selection ToxScreen->Decision Low Toxicity TimeKill->Decision >3 log reduction Biofilm->Decision >50% Inhibition

Caption: Integrated screening cascade for pyrrole amidrazone derivatives, prioritizing early toxicity checks alongside potency.

Phase 1: Quantitative Potency (Broth Microdilution)

Standard: CLSI M07 Guidelines [1, 2].[1] Why this method? Agar diffusion is unreliable for pyrrole derivatives due to their poor diffusion rates in agar matrices. Broth microdilution provides a precise numeric MIC.[2]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Plate: 96-well round-bottom polystyrene plate (untreated).

  • Inoculum: 5 x 10^5 CFU/mL.

Protocol Steps
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12. Dispense 200 µL of the highest drug concentration (e.g., 128 µg/mL) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: Two-fold dilution series (e.g., 64 to 0.125 µg/mL).

    • Controls: Column 11 is Growth Control (Media + Bacteria + DMSO vehicle). Column 12 is Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (diluted to 1 x 10^6 CFU/mL) to wells 1-11. Final well volume = 200 µL. Final bacterial load = 5 x 10^5 CFU/mL.

  • Incubation: 35 ± 2°C for 16-20 hours (aerobic).

  • Readout: Determine the lowest concentration with no visible growth (turbidity).

Data Interpretation & Troubleshooting
ObservationPossible CauseCorrective Action
Precipitate in wells Compound insolubility at high conc.Check "Sterility Control" wells for similar precipitate. Read MIC as the first clear well after precipitate disappears.
Skipped Wells Pipetting error or contamination.Discard plate. Repeat assay. Ensure tips are changed if touching liquid.
Growth in Sterility Control Contaminated media/DMSO.Filter sterilize stock solutions (0.22 µm PTFE filter).
Trailing Endpoints Bacteriostatic effect or partial inhibition.[3]Use Resazurin (Alamar Blue) dye to visualize metabolic activity for sharper endpoints.

Phase 2: Bactericidal Activity (Time-Kill Kinetics)

Why this method? MIC only tells you what stops growth. Time-kill assays determine if the pyrrole derivative kills the bacteria (bactericidal) or just inhibits them (bacteriostatic) [3].

Protocol Steps
  • Preparation: Prepare 10 mL of CAMHB containing the compound at 4x MIC .

  • Inoculation: Inoculate with bacteria to a final density of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in sterile saline and plate onto Mueller-Hinton Agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10(CFU/mL) vs. Time.

Definition:Bactericidal activity is defined as a ≥3 log10 reduction (99.9% kill) from the initial inoculum.[3][4][5]

Phase 3: Anti-Biofilm Activity (Crystal Violet Assay)

Context: Pyrrole derivatives often target membrane structures, making them potential anti-biofilm agents. This assay quantifies the inhibition of biofilm biomass [4].[6][7][8]

Protocol Steps
  • Biofilm Growth: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (10^6 CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add 100 µL of compound at sub-MIC concentrations (e.g., 0.5x MIC). Include untreated controls.

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Gently aspirate media and wash wells 3x with sterile water (do not disrupt the bottom layer).[9]

    • Fix with 200 µL methanol for 15 min. Remove methanol and air dry.

    • Stain with 200 µL 0.1% Crystal Violet for 15 min.[6]

    • Wash with water to remove excess dye.[7]

  • Elution: Solubilize the bound dye with 200 µL of 33% Acetic Acid.

  • Measurement: Read Absorbance at 590 nm .

    • % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Phase 4: Safety Counter-Screening (Hemolysis)

Why this method? Many pyrrole derivatives are membrane-active. If they lyse bacteria, they might also lyse human cells. This assay calculates the Selectivity Index (SI) .

Protocol Steps
  • Blood Prep: Wash sheep or human RBCs 3x with PBS. Resuspend to 2% (v/v) in PBS.

  • Exposure: Mix 100 µL of RBC suspension with 100 µL of compound (serial dilutions).

    • Positive Control: 1% Triton X-100 (100% lysis).

    • Negative Control:[4] PBS (0% lysis).

  • Incubation: 1 hour at 37°C.

  • Readout: Centrifuge at 1000 x g for 10 min. Transfer supernatant to a fresh plate and read Absorbance at 540 nm (hemoglobin release).

  • Calculation:

    • % Hemolysis = [(Abs_sample - Abs_neg) / (Abs_pos - Abs_neg)] x 100

    • HC50: Concentration causing 50% hemolysis.

    • Selectivity Index (SI) = HC50 / MIC. (Target SI > 10).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Available at: [Link]

  • Paprocka, R., et al. (2022).[10] Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2983. Available at: [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE), (47), 2437. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrrole-2-carboximidhydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the microwave-assisted synthesis of pyrrole-2-carboximidhydrazide (also known as pyrrole-2-carbohydrazonamide), a critical intermediate for 1,2,4-triazole heterocycles.

Executive Summary

The synthesis of pyrrole-2-carboximidhydrazide (an amidrazone) is a pivotal step in constructing nitrogen-rich heterocycles, particularly 1,2,4-triazoles, which are potent scaffolds in kinase inhibitors and antifungal agents. Traditional thermal synthesis involves the nucleophilic addition of hydrazine to pyrrole-2-carbonitrile, a reaction often hampered by the electron-rich nature of the pyrrole ring, which deactivates the nitrile group via resonance. This results in prolonged reaction times (24–48 hours) and poor yields.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome this electronic deactivation. By directly coupling the nitrile with hydrazine hydrate under dielectric heating, reaction times are reduced to minutes, and the "on-off" heating profile suppresses the formation of polymeric byproducts.

Key Advantages[1]
  • Speed: Reaction time reduced from >24 hours (thermal) to <20 minutes.

  • Efficiency: Higher conversion rates due to overcoming the activation energy barrier of the deactivated nitrile.

  • Green Chemistry: Solvent-minimized conditions (ethanol or neat).

Scientific Background & Mechanism[1]

The Challenge: Electronic Deactivation

Pyrrole is an electron-rich aromatic system. The lone pair on the nitrogen atom donates electron density into the ring, which can be delocalized to the nitrile carbon attached at the C2 position. This resonance effect renders the nitrile carbon less electrophilic, making it resistant to nucleophilic attack by hydrazine.

The Microwave Solution

Microwave irradiation (2.45 GHz) interacts with the dipoles of the reagents.

  • Dipolar Polarization: The polar nitrile group and the solvent (ethanol) align and relax with the oscillating field, generating rapid internal heat.

  • Transition State Stabilization: The transition state for the nucleophilic attack involves charge separation. The polar environment and rapid energy transfer stabilize this state, accelerating the rate-determining step.

Reaction Mechanism

The reaction proceeds via the direct nucleophilic attack of the hydrazine amine group on the nitrile carbon, followed by a proton transfer to form the amidrazone.

Mechanism Nitrile Pyrrole-2-carbonitrile (Electrophile) TS Transition State (Tetrahedral Intermediate) Nitrile->TS MW Activation Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS Product Pyrrole-2-carboximidhydrazide (Amidrazone) TS->Product Proton Transfer re-aromatization

Figure 1: Mechanistic pathway for the formation of the amidrazone scaffold.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
Pyrrole-2-carbonitrile 4513-94-4>98%Precursor
Hydrazine Hydrate 7803-57-880% (aq) or 64%Nucleophile
Ethanol (Absolute) 64-17-5>99.5%Solvent (MW absorber)
Hydrazine Dihydrochloride 5341-61-7>98%Catalyst (Optional)*

*Note: Hydrazine dihydrochloride can be used as a catalyst to activate the nitrile if the reaction is sluggish, but MW usually suffices.

Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp caps/septum.

  • Analysis: LC-MS, FT-IR, 1H NMR (DMSO-d6).

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a 10 mL microwave vial, dissolve Pyrrole-2-carbonitrile (1.0 mmol, 106 mg) in Ethanol (2.0 mL).

  • Add Hydrazine Hydrate (5.0 mmol, ~0.25 mL) dropwise.

    • Expert Tip: A large excess (5 equiv) of hydrazine is crucial to drive the equilibrium forward and prevent the formation of the bis-product (where two nitriles attack one hydrazine).

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the reactor with the following parameters. Note that "Power" should be set to "Dynamic" to maintain the target temperature.

ParameterSettingRationale
Temperature 100 °CSufficient to overcome activation energy without degrading the pyrrole ring.
Time 15:00 minOptimized for conversion; extend to 30 min if TLC shows starting material.
Pressure Limit 250 psiSafety cutoff (Ethanol vapor pressure is moderate at 100°C).
Power Max 150 WHigh initial power needed for rapid heating ramp.
Stirring HighEssential for uniform heat distribution.

Step 3: Workup & Isolation

  • Allow the vial to cool to room temperature (compressed air cooling in the reactor).

  • Precipitation: Pour the reaction mixture into ice-cold water (10 mL). The amidrazone product is typically less soluble in water than hydrazine.

  • Filtration: If a solid forms, filter under vacuum and wash with cold water (2 x 5 mL) to remove excess hydrazine.

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Ether is recommended if the product is colored (oxidation byproducts).

Workflow Diagram

Protocol Setup Setup: 1.0 mmol Nitrile 5.0 mmol Hydrazine 2 mL EtOH MW Microwave Irradiation: 100°C, 15 min, 150W Setup->MW Check TLC Check: (EtOAc:Hexane 1:1) MW->Check Check->MW Incomplete (+10 min) Workup Workup: Pour into Ice Water Filter or Extract Check->Workup Complete Analysis QC Analysis: NMR, IR, MP Workup->Analysis

Figure 2: Operational workflow for the microwave synthesis.

Quality Control & Characterization

The product must be differentiated from the starting nitrile and the potential hydrolysis byproduct (amide).

Expected Data
  • Physical State: Off-white to pale yellow solid.

  • FT-IR:

    • Disappearance: Sharp

      
       stretch at ~2210 cm⁻¹.
      
    • Appearance: Strong

      
       stretch at ~1630 cm⁻¹ and broad 
      
      
      
      bands at 3100–3400 cm⁻¹.
  • 1H NMR (DMSO-d6):

    • Pyrrole ring protons: Multiplets at

      
       6.0–7.0 ppm.[1]
      
    • Amidrazone

      
      : Broad singlet at 
      
      
      
      5.0–6.0 ppm (exchangeable with D₂O).
    • Amidrazone

      
      : Broad singlet at 
      
      
      
      8.0–9.0 ppm.
Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material Remains Deactivated nitrileIncrease Temp to 120°C or add catalyst (10 mol% Hydrazine Dihydrochloride).
Product is Oily/Sticky Trapped solvent/hydrazineTriturate with diethyl ether or hexane to induce crystallization.
Low Yield Formation of bis-azineEnsure Hydrazine Hydrate is in large excess (at least 5:1 ratio).

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, suspected carcinogen, and corrosive. Handle only in a fume hood. It is unstable in the presence of metal oxides; ensure the microwave vial is clean.

  • Pressure: Ethanol at 100°C generates pressure. Ensure the microwave vessel is rated for at least 20 bar (300 psi).

  • Waste: Hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to neutralize before disposal, following local EHS regulations.

References

  • Glotova, T. E., et al. (2013). "One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbonitriles and hydrazine."[2] Russian Journal of Organic Chemistry.

    • Grounding: Establishes the reactivity of pyrrole-2-carbonitrile with hydrazine and the use of c
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

    • Grounding: Authoritative source on microwave theory and non-thermal effects.
  • Zareef, M., et al. (2006). "Microwave-assisted synthesis of 1,2,4-triazoles." Journal of Enzyme Inhibition and Medicinal Chemistry. Grounding: Supports the use of MW for amidrazone/triazole scaffolds.
  • NIST Chemistry WebBook. "Pyrrole-2-carboxylic acid derivatives."

    • Grounding: Reference for spectral data comparisons.[1][3][4]

Sources

Functionalization of 1,5-dimethylpyrrole for drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1,5-Dimethylpyrrole for High-Diversity Drug Discovery Libraries

Introduction: The Scaffold & The Challenge

In the architecture of modern drug discovery libraries, the pyrrole ring remains a "privileged scaffold," serving as the core for blockbuster drugs like Atorvastatin (Lipitor) and kinase inhibitors like Sunitinib. However, the 1,5-dimethylpyrrole motif (IUPAC: 1,2-dimethylpyrrole)—characterized by a methylated nitrogen and an adjacent methylated carbon—presents a unique regioselectivity challenge and opportunity.

Unlike symmetric 2,5-dimethylpyrrole, the 1,5-dimethyl variant possesses inherent asymmetry. It offers three distinct C-H activation sites:

  • C5 (Alpha): Electronically enriched and sterically accessible; the primary site for electrophilic aromatic substitution (SEAr).

  • C3 (Beta, Proximal): Sterically crowded by the C2-methyl group.

  • C4 (Beta, Distal): Electronically less active than C5 but sterically distinct.

This guide details the protocols to selectively functionalize these positions, transforming a simple heterocycle into a complex, multi-vector core for fragment-based drug discovery (FBDD).

Strategic Logic: The Regioselectivity Decision Tree

To synthesize high-value libraries, we must move beyond random functionalization. We employ a "Block-and-Walk" strategy:

  • Path A (Electronic Control): Target C5 first using SEAr or direct C-H arylation.

  • Path B (Steric/Directing Group Control): Target C3/C4 using Iridium-catalyzed borylation or Rhodium-catalyzed carbenoid insertions.

Visualizing the Functionalization Pathway

G Start 1,5-Dimethylpyrrole (Scaffold) C5_Path Path A: Electronic Control (C5-Selective) Start->C5_Path High Electron Density Beta_Path Path B: Steric Control (C3/C4-Selective) Start->Beta_Path Steric Driving Force Prod_Aldehyde C5-Formyl (Vilsmeier-Haack) C5_Path->Prod_Aldehyde POCl3/DMF Prod_Aryl C5-Aryl (Pd-Cat C-H Activation) C5_Path->Prod_Aryl Ar-I, Pd(OAc)2 Library Divergent Library Generation Prod_Aldehyde->Library Reductive Amination Prod_Aryl->Library Suzuki Coupling Prod_Boryl C3/C4-Boryl (Ir-Cat C-H Borylation) Beta_Path->Prod_Boryl [Ir(COD)OMe]2, HBpin Prod_Boryl->Library Cross-Coupling

Figure 1: Strategic decision tree for regioselective functionalization of 1,5-dimethylpyrrole. Path A leverages electronic bias for C5 substitution, while Path B utilizes steric parameters for beta-functionalization.

Detailed Experimental Protocols

Protocol A: C5-Selective Formylation (Vilsmeier-Haack)

Objective: Install a reactive aldehyde handle at the C5 position for subsequent reductive amination (library expansion). Mechanism: Electrophilic attack by the chloroiminium ion at the most electron-rich position (C5).

Materials:

  • 1,5-Dimethylpyrrole (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    , 1.1 equiv)
    
  • Dimethylformamide (DMF, 1.2 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Acetate (aq) for quenching

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (1.2 equiv) to 0°C. Dropwise add POCl

    
     (1.1 equiv). Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 min until a white semi-solid forms.
    
  • Substrate Addition: Dissolve 1,5-dimethylpyrrole in anhydrous DCM (0.5 M). Cannulate this solution into the Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) and reflux for 2 hours. Monitor by TLC (formation of a polar spot).

  • Hydrolysis: Cool to 0°C. Slowly add saturated aqueous Sodium Acetate (3.0 equiv) and stir vigorously for 1 hour. Note: Basic hydrolysis is preferred over acidic to prevent polymerization of the electron-rich pyrrole.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% yield of 1,5-dimethylpyrrole-2-carbaldehyde (C5-substituted).

Protocol B: Direct C5-Arylation (Pd-Catalyzed C-H Activation)

Objective: Direct coupling of aryl groups without pre-functionalization (halogenation), reducing step count. Mechanism: Concerted Metalation-Deprotonation (CMD) pathway favoring the acidic C5-H bond.

Materials:

  • 1,5-Dimethylpyrrole (1.0 equiv)

  • Aryl Iodide (Ar-I, 1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.0 equiv) or KOAc (2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere, combine Pd(OAc)

    
    , PPh
    
    
    
    , and Ag
    
    
    CO
    
    
    in a pressure vial.
  • Addition: Add 1,5-dimethylpyrrole and Aryl Iodide dissolved in 1,4-Dioxane (0.2 M).

  • Reaction: Seal the vial and heat to 100°C for 12 hours. Causality: High temperature is required to overcome the activation energy of the C-H bond cleavage in the absence of a directing group.

  • Filtration: Cool to RT. Filter through a Celite pad to remove silver salts and Pd black.

  • Purification: Concentrate and purify via Flash Chromatography.

Validation:

  • Regioselectivity Check: 1H NMR will show the disappearance of the C5 proton (typically a doublet around

    
     5.8-6.0 ppm) and retention of C3/C4 signals.
    
Protocol C: C3/C4-Borylation (Ir-Catalyzed Steric Control)

Objective: Access the "difficult" beta-positions for late-stage diversification. Mechanism: Iridium-catalyzed C-H activation is sterically governed. The active catalyst reacts at the least hindered C-H bond. In 1,5-dimethylpyrrole, C5 is sterically adjacent to N-Me, but electronically very active. However, with bulky ligands (dtbpy), reactivity can be pushed to C3/C4 or C4 specifically.

Materials:

  • 1,5-Dimethylpyrrole[1][2][3][4][5][6][7]

  • Bis(pinacolato)diboron (B

    
    pin
    
    
    
    , 0.5 equiv)
  • Catalyst: [Ir(OMe)(COD)]

    
     (1.5 mol%)
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%)

  • Solvent: Hexane or THF

Step-by-Step Methodology:

  • Catalyst Activation: Mix [Ir(OMe)(COD)]

    
     and dtbpy in Hexane (2 mL) until the solution turns dark brown (active species formation).
    
  • Reaction: Add 1,5-dimethylpyrrole and B

    
    pin
    
    
    
    .
  • Conditions: Stir at RT or mild heat (50°C) for 4-8 hours.

  • Workup: Evaporate volatiles. The crude pinacol boronate is often unstable on silica; use immediately in Suzuki coupling or purify on neutral alumina.

Data Summary: Comparative Functionalization

MethodTarget SitePrimary Driving ForceTypical YieldKey Limitation
Vilsmeier-Haack C5 (Alpha)Electronic (HOMO coeff)85-95%Requires acidic workup; limited to formyl group.
Pd-Cat Arylation C5 (Alpha)Acidity of C-H (CMD)60-80%Requires Ag salts (expensive) or high temp.
Ir-Cat Borylation C3/C4 (Beta)Steric Accessibility50-70%Regioselectivity can be mixed (C3 vs C4) without blocking groups.
NBS Bromination C5 (Alpha)Electronic>90%Highly exothermic; can lead to poly-halogenation if not controlled (use -78°C).

References

  • Vilsmeier-Haack Formylation of Pyrroles

    • Title: "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles."
    • Source:Organic Reactions (Wiley).
    • URL:[Link]

  • Pd-Catalyzed C-H Arylation of Pyrroles

    • Title: "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
    • Source:Accounts of Chemical Research (ACS).
    • URL:[Link]

    • Relevance: Discusses the steric vs.
  • Ir-Catalyzed Borylation

    • Title: "Iridium-Catalyzed C–H Boryl
    • Source:Chemical Reviews.
    • URL:[Link]

    • Relevance: Defines the steric rules governing beta-functionaliz
  • General Pyrrole Reactivity in Drug Discovery

    • Title: "Pyrrole: A Resourceful Small Molecule in Key Medicinal Hetero-Arom
    • Source:RSC Advances.
    • URL:[Link]

Note: In the context of this guide, "1,5-dimethylpyrrole" refers to the N-methyl-2-methylpyrrole isomer, consistent with IUPAC numbering where Nitrogen is position 1 and the adjacent carbon is position 2 (often historically or colloquially referred to as 5 in disubstitution patterns).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Carboximidhydrazides (Amidrazones)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-AMID-992 Topic: Preventing Hydrolysis of Carboximidhydrazide to Carboxamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are observing the degradation of carboximidhydrazides (amidrazones) into carboxamides . This specific degradation pathway (


) indicates the loss of the hydrazine moiety (

).

While amidrazones are notoriously unstable in their free base form, the formation of a carboxamide (as opposed to a hydrazide) suggests specific environmental triggers—likely nucleophilic attack at the imidoyl carbon under basic conditions or oxidative cleavage .

This guide provides a root-cause analysis, a self-validating handling protocol, and a troubleshooting decision tree to stabilize your compound.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To solve the problem, we must understand the competition between stability and degradation. Amidrazones possess a labile


 bond and a nucleophilic hydrazine tail.
The Degradation Pathways

There are two main hydrolysis routes.[1][2][3][4] Your observation (Carboxamide formation) corresponds to Path B , which is critical for selecting the correct counter-measure.

  • Path A (Standard Hydrolysis): Attack on the imine carbon releases ammonia (

    
    ), yielding a Hydrazide . This is common in acidic media.
    
  • Path B (Your Issue): Attack on the imine carbon releases hydrazine (

    
    ), yielding a Carboxamide . This is favored in basic media  or if the hydrazine nitrogen is substituted/electron-deficient.
    
Visualizing the Mechanism

Amidrazone_Degradation Amidrazone Carboximidhydrazide (Amidrazone) R-C(=NH)NHNH2 Intermediate Tetrahedral Intermediate Amidrazone->Intermediate + H2O (Nucleophilic Attack) Hydrazide Hydrazide (Path A Product) R-C(=O)NHNH2 Intermediate->Hydrazide - NH3 (Acidic/Neutral favored) Amide Carboxamide (Path B Product) R-C(=O)NH2 Intermediate->Amide - NH2NH2 (Basic/Oxidative favored)

Caption: Path B (Red) highlights the specific loss of hydrazine leading to carboxamide, distinct from standard hydrazide formation.

Module 2: Best Practice Protocols (Prevention)

The following protocols are designed as self-validating systems. If the checkpoint fails, do not proceed to the next step.

Protocol A: Storage and Isolation (The "Salt Fortress" Strategy)

Free base amidrazones are thermodynamically unstable. You must isolate them as salts (Hydrochloride or Picrate) to protonate the imine nitrogen, reducing its electrophilicity and preventing autoxidation.

ParameterRecommendationScientific Rationale
Form Hydrochloride Salt (HCl) Protonation of

stabilizes the

bond against nucleophilic attack.
Temperature -20°C Kinetic suppression of disproportionation reactions.
Atmosphere Argon/Nitrogen Prevents oxidative cleavage of the hydrazine moiety (which leads to amides).
Desiccant P₂O₅ or Vacuum Hygroscopicity is the enemy; water initiates the hydrolysis cascade.

Validation Checkpoint:

  • Test: Take a small aliquot of your stored salt. Dissolve in

    
    .
    
  • Pass Criteria:

    
     NMR shows distinct signals for the salt form without broad exchange peaks characteristic of free base hydrolysis.
    
Protocol B: In-Situ Reaction Conditions

If you are synthesizing amidrazones as intermediates (e.g., for 1,2,4-triazole synthesis), do not isolate the free base .

  • Solvent Selection: Use anhydrous ethanol or DMF . Avoid water completely.

  • Base Neutralization: If the reaction requires a free base, generate it in situ using a stoichiometric amount of sodium ethoxide (NaOEt) at 0°C .

  • The "Trap" Method: Immediately add your electrophile (e.g., orthoester, anhydride) upon neutralization. The cyclization rate must be faster than the hydrolysis rate (

    
    ).
    

Module 3: Troubleshooting Guide (FAQs)

Q1: I see the carboxamide peak increasing during my reaction. Why?

Diagnosis: You likely have trace water combined with a high pH .

  • Explanation: In basic conditions (

    
    ), the hydroxide ion (
    
    
    
    ) is a strong nucleophile. It attacks the imine carbon. Simultaneously, the hydrazine group (
    
    
    ) can act as a leaving group, especially if the reaction is warm.
  • Fix:

    • Switch to strictly anhydrous solvents (dry over 3Å molecular sieves).

    • Lower the reaction temperature to 0°C or -10°C.

    • Buffer the system. If water is unavoidable, use a phosphate buffer at pH 7.0 . Avoid pH > 8.

Q2: My solid product turns into a "goo" on the filter paper.

Diagnosis: Hygroscopic deliquescence leading to hydrolysis.

  • Explanation: Amidrazone salts are often hygroscopic. As they absorb atmospheric water, they dissolve. The resulting concentrated aqueous solution is highly acidic (due to the salt), which then catalyzes the hydrolysis of the dissolved portion.

  • Fix:

    • Filter under a blanket of nitrogen (Schlenk filtration).

    • Wash with anhydrous diethyl ether to remove residual polar solvents.

    • Dry immediately in a vacuum desiccator.

Q3: Can I use oxidative conditions?

Diagnosis: Absolutely not.

  • Explanation: Oxidants (even air over time) attack the hydrazine moiety (

    
    ), cleaving the 
    
    
    
    bond or oxidizing the
    
    
    bond, often driving the equilibrium toward the thermodynamically stable carboxamide.
  • Fix: Degas all solvents. Add a sacrificial antioxidant (like mild ascorbic acid) if the downstream chemistry permits, though exclusion of oxygen is usually sufficient.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the optimal handling method for your specific experiment.

Decision_Tree Start Start: Amidrazone Handling Isolate Do you need to isolate it? Start->Isolate Downstream What is the next step? Isolate->Downstream No (Intermediate) Salt Isolate as HCl Salt (Store at -20°C, Dry) Isolate->Salt Yes (Storage) Cyclization Cyclization (e.g., to Triazole) Downstream->Cyclization BioAssay Biological Assay Downstream->BioAssay InSitu Generate In-Situ (Anhydrous EtOH/DMF) Action1 Add Electrophile immediately Keep T < 0°C InSitu->Action1 Cyclization->InSitu Action2 Dissolve in DMSO Use immediately BioAssay->Action2

Caption: Workflow for determining isolation vs. in-situ usage based on downstream application.

References

  • Neilson, D. G., et al. (1981). The Chemistry of Amidrazones. Chemical Reviews. (Definitive text on the synthesis, reactivity, and hydrolysis mechanisms of amidrazones).

  • BenchChem. (2025).[5] Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives. (Troubleshooting guide for amidrazone intermediates in heterocycle synthesis).

  • Maceroni, D., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. MDPI Molecules. (Discusses stability profiles in biological media).

  • LibreTexts Chemistry. (2025). Hydrolysis of Nitriles and Amides. (Fundamental mechanisms of C=N bond hydrolysis applicable to amidrazone degradation).

Sources

Troubleshooting low yields in pyrrole nitrile hydrazinolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of pyrrole nitrile hydrazinolysis. It is structured to provide immediate diagnostic utility followed by deep mechanistic correction strategies.

Topic: Troubleshooting Low Yields & Optimization Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Deactivated Electrophile" Problem

The reaction of pyrrole-carbonitriles with hydrazine to form amidrazones (or subsequent 1,2,4-triazoles) is notoriously sluggish compared to electron-deficient aromatics (e.g., pyridines).

The Core Conflict:

  • Electronic Deactivation: The pyrrole ring is electron-rich. The lone pair on the pyrrole nitrogen donates electron density into the ring and, by resonance, to the nitrile carbon. This significantly reduces the electrophilicity of the nitrile (

    
    ), making it resistant to nucleophilic attack by hydrazine.
    
  • Stability Trade-off: Increasing reaction severity (temperature/acid catalysis) risks polymerizing the acid-sensitive pyrrole ring ("pyrrole red" formation).

This guide provides the diagnostic workflows and protocols to overcome this electronic barrier while preserving ring integrity.

Diagnostic Workflow

Use this logic tree to identify the root cause of your yield loss.

Troubleshooting_Workflow Start START: Low Yield Observed CheckTLC 1. Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC SM_Remains Is Starting Material (SM) Significant? CheckTLC->SM_Remains Result? Tar_Formation Is the mixture dark/tarry? SM_Remains->Tar_Formation No (SM Consumed) Kinetics ISSUE: Kinetic Barrier (Nitrile deactivated) SM_Remains->Kinetics Yes (SM Persists) Decomp ISSUE: Decomposition (Oxidation/Polymerization) Tar_Formation->Decomp Yes (Black/Viscous) Isolation ISSUE: Isolation Failure (Amphoteric Product) Tar_Formation->Isolation No (Clean Profile) Act_Cat ACTION: Add Nucleophilic Cat. (NaSH or S8) Kinetics->Act_Cat Act_Temp ACTION: Switch to Microwave (Ethylene Glycol, 130°C) Kinetics->Act_Temp Act_Pinner ACTION: Switch to Pinner Route (Imidate Intermediate) Kinetics->Act_Pinner Act_Inert ACTION: Degas Solvents (Argon Sparge) Decomp->Act_Inert Act_pH ACTION: Adjust Workup pH (Isoelectric Point) Isolation->Act_pH

Figure 1: Decision matrix for diagnosing yield loss in pyrrole hydrazinolysis.

Root Cause Analysis & Solutions

Scenario A: Unreacted Starting Material (Kinetic Stalling)

Symptom: SM is visible by TLC/LCMS even after refluxing in ethanol/hydrazine for 24h. Mechanism: The resonance effect of the pyrrole nitrogen renders the nitrile carbon insufficiently electrophilic.[1]

Solution 1: The "Sulfur" Effect (Nucleophilic Catalysis) Sulfur-based nucleophiles are far more effective at attacking nitriles than hydrazine itself. They form a thioimidate intermediate, which is then rapidly displaced by hydrazine.

  • Reagent: Sodium hydrosulfide (NaSH) or elemental Sulfur (

    
    ).
    
  • Loading: 0.1 – 0.5 equiv.

  • Mechanism:

    
    
    

Solution 2: The "Pinner" Nuclear Option If direct hydrazinolysis fails, convert the nitrile to an imidate ester first (Pinner reaction). This bypasses the deactivation.

  • Step 1:

    
     (Imidate salt).
    
  • Step 2:

    
     Product.
    
  • Note: Ensure anhydrous conditions for Step 1 to prevent hydrolysis to the ester.

Scenario B: Decomposition ("The Red Tar")

Symptom: Reaction turns black/viscous; yield is low; complex baseline on TLC. Mechanism: Pyrroles are notoriously sensitive to oxidative polymerization and strong acids. Hydrazine hydrate at high temperatures can promote oxidative degradation if oxygen is present.

Corrective Actions:

  • Strict De-oxygenation: Sparge all solvents with Argon for 15 mins. Run the reaction under positive Argon pressure.

  • Hydrazine Purity: Old hydrazine hydrate absorbs

    
     from air, forming carbazates which can decompose. Use fresh reagent.
    
  • Scavengers: Add 1-5 mol% N-acetylcysteine (NAC) or antioxidant if oxidative sensitivity is extreme.

Scenario C: Isolation Failure (Solubility)

Symptom: LCMS shows 90% conversion, but filtration/extraction yields <20%. Mechanism: Amidrazones and triazoles derived from pyrroles are amphoteric.

  • At low pH (acidic workup), they are protonated (soluble in water).

  • At high pH (basic workup), the pyrrole NH may deprotonate (soluble in water).

Corrective Action:

  • Isoelectric Precipitation: Carefully titrate the aqueous layer to pH 7–8. Most pyrrole amidrazones precipitate in this window.

  • Salting Out: Saturate the aqueous phase with NaCl before extracting with

    
    -Butanol or EtOAc/THF (3:1).
    

Optimized Experimental Protocols

Protocol A: The "Glotova" Method (High Temperature/Catalytic)

Best for: Stable pyrroles requiring forcing conditions. This method utilizes ethylene glycol to achieve temperatures >130°C, which is often the activation energy threshold for deactivated nitriles.

Reagents:

  • Pyrrole-2-carbonitrile (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Hydrazine dihydrochloride (0.1 eq) – Acts as an acid catalyst without destroying the ring.

  • Ethylene Glycol (Solvent)[2]

Procedure:

  • Dissolve nitrile in ethylene glycol (concentration ~0.5 M).

  • Add hydrazine hydrate and the dihydrochloride catalyst.

  • CRITICAL: Heat to 130°C under Argon. (Ethanol reflux at 78°C is often insufficient).

  • Monitor by TLC (usually 2–5 hours).

  • Workup: Pour into ice water. If precipitate forms, filter.[3] If not, extract with EtOAc.

Protocol B: The Thio-Catalyzed Method (Mild Conditions)

Best for: Substrates sensitive to high heat.

Reagents:

  • Pyrrole nitrile (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Sodium Hydrosulfide (NaSH) hydrate (0.2 eq)

  • DMF or Ethanol (Solvent)

Procedure:

  • Mix nitrile and NaSH in solvent. Stir for 15 min.

  • Add hydrazine hydrate.[2][3]

  • Heat to 80°C (sealed vial preferred).

  • The reaction proceeds via the thioamide/thioimidate intermediate, visible as a transient spot on TLC.

Comparative Data: Solvent & Catalyst Effects[4]

VariableConditionTypical YieldProsCons
Solvent Ethanol (78°C)< 30%Easy workupTemp too low for activation
Ethylene Glycol (130°C) 75-85% High kinetic energyHard to remove solvent
n-Butanol (118°C)60-70%Good compromiseSmell, difficult drying
Catalyst None10-20%CleanestVery slow reaction
NaSH / Sulfur 80-90% Fast conversionSulfur smell, requires removal
Lewis Acid (

)
40-50%Activates nitrilePolymerizes pyrrole

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave heating (140°C, 10-20 min) in ethanol often drives the reaction to completion before the pyrrole ring has time to degrade/polymerize.

Q: My product is water-soluble and won't extract. What now? A: Do not use simple extraction. Evaporate the reaction mixture to dryness (azeotrope with toluene to remove hydrazine). Triturate the residue with cold water to remove salts, then recrystallize from Ethanol/Water. Alternatively, use a reverse-phase C18 column (Water/Acetonitrile).

Q: I see a "double addition" product. What is it? A: If using excess hydrazine at very high temps, you might form 3,5-bis(pyrrol-2-yl)-1,2,4-triazole. This happens if the amidrazone reacts with another molecule of nitrile. To prevent this, ensure high dilution or use a large excess of hydrazine to favor the mono-addition.

Q: Why avoid strong acid catalysts like HCl? A: While HCl activates the nitrile strongly (Pinner condition), pyrroles are acid-sensitive. They undergo electrophilic aromatic substitution with themselves (polymerization) at the C2/C3 positions in acidic media. If acid is necessary, use the "Pinner" method at 0°C strictly, or use Hydrazine Dihydrochloride as a buffered catalyst.

References

  • Glotova, T. E., et al. (2013). "One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbonitriles and hydrazine."[2] Russian Journal of Organic Chemistry.

  • Zelenin, K. N., et al. (1998). "Synthesis of 1,2,4-triazoles via amidrazones." Tetrahedron. (Standard reference for amidrazone mechanism).
  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Nassiri, M., et al. (2022). "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives." Molecules.

  • BenchChem Technical Support. (2025). "Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity." (General Pyrrole reactivity context).

Sources

Avoiding cyclization of amidrazones to triazoles during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational

Topic: Preventing Cyclization of Amidrazones to 1,2,4-Triazoles Audience: Synthetic Chemists, Process Development Scientists Core Directive: Intercept the thermodynamic sink.

Part 1: The "Triazole Trap" – A Mechanistic Overview

Before troubleshooting, you must understand the enemy. Amidrazones (


) are inherently metastable intermediates. They sit in a local thermodynamic minimum, separated from the global minimum (the 1,2,4-triazole) by an activation energy barrier.

The transformation is driven by entropy (release of small molecules like


 or 

) and enthalpy (formation of the aromatic triazole ring).

The "Triazole Trap" Pathway:

  • Nucleophilic Attack: The terminal hydrazine nitrogen attacks an electrophile (carbonyl, nitrile, etc.).

  • Cyclization: Intramolecular attack closes the ring.

  • Aromatization: Loss of water/ammonia drives the equilibrium irreversibly toward the triazole.

Your Goal: Raise the activation barrier (


) or remove the driving force to trap the molecule in the amidrazone state.

Part 2: Troubleshooting Hotline (Q&A)

Scenario A: "My product cyclizes spontaneously during solvent removal."

Diagnosis: Thermal acceleration of the dehydration step.[1] Root Cause: Rotavap baths set >40°C provide enough energy to overcome the activation barrier for cyclization, especially if the crude mixture contains trace acids.

Corrective Action:

  • The "Cold-Concentration" Rule: Never exceed 30°C on the water bath. Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.

  • Buffered Workup: Wash the organic phase with saturated

    
    before concentration to ensure the crude material is slightly basic. Acid traces catalyze the elimination of water, accelerating aromatization.
    
Scenario B: "I see the amidrazone in the crude NMR, but it vanishes after column chromatography."

Diagnosis: Silica-induced acid catalysis. Root Cause: Standard silica gel is slightly acidic (pH ~5-6). As the amidrazone passes through the column, the silanol groups protonate the intermediate, catalyzing the cyclization to the triazole or hydrolysis back to the amide.

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Deactivate the Silica: If you must use silica, pretreat the column with 1-2% Triethylamine (TEA) in the mobile phase. This neutralizes acidic sites.

  • Reverse Phase: Use C18 silica, which is generally less acidic and allows for gentler elution conditions.

Scenario C: "My amidrazone is an unstable oil that degrades in the freezer."

Diagnosis: Auto-catalytic degradation. Root Cause: Free-base amidrazones often exist as oils that are prone to oxidation and self-condensation.

Corrective Action:

  • Salt Formation: Convert the amidrazone immediately into its Hydrochloride (HCl) or Picrate salt.

    • Why? Protonation of the imine/amine nitrogen reduces its nucleophilicity, effectively "locking" the molecule and preventing it from attacking electrophiles or itself. The lattice energy of the crystalline salt adds significant stability.

    • See Protocol B below.

Part 3: "Safe-Mode" Experimental Protocols

Protocol A: Low-Temperature Isolation of Free-Base Amidrazones

Use this when the amidrazone must be used immediately for a subsequent step (e.g., metal coordination).

  • Reaction: Conduct the synthesis (e.g., hydrazinolysis of imidates) at 0°C to -10°C .

  • Quench: Pour the reaction mixture into ice-cold water or bicarbonate solution.

  • Extraction: Extract rapidly with cold Dichloromethane (DCM) or Diethyl Ether.

  • Drying: Dry over

    
     (Potassium Carbonate) instead of 
    
    
    
    or
    
    
    .
    • Reason:

      
       is basic and scavenges trace acids, whereas other drying agents are neutral or slightly acidic.
      
  • Storage: Store under Argon at -20°C. Do not store for >24 hours.

Protocol B: Stabilization via Hydrochloride Salt Formation

The Gold Standard for long-term storage.

Step-by-Step:

  • Dissolve the crude amidrazone oil in a minimum amount of anhydrous Ethanol or Diethyl Ether at 0°C.

  • Dropwise add a solution of anhydrous HCl in dioxane (4M) or ether (2M).

    • Critical: Do not use aqueous HCl. Water promotes hydrolysis.

  • A white/off-white precipitate should form immediately.

  • Stir at 0°C for 15 minutes.

  • Filter the solid under an inert atmosphere (nitrogen funnel).

  • Wash with cold, dry ether to remove unreacted precursors.

  • Result: The amidrazone hydrochloride salt is typically stable at room temperature for months.

Data Comparison: Stability of Amidrazone Forms

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Shelf Life (RT) < 24 Hours> 6 Months
Sensitivity to pH High (Cyclizes in acid)Low (Buffered by counter-ion)
Nucleophilicity High (Active)Latent (Requires base release)
Handling Inert atm requiredHandle in air (briefly)

Part 4: Mechanistic Visualization

The following diagram illustrates the energy landscape. The "Triazole Trap" is the deep well on the right. Your objective is to maintain the "Kinetic Blockade" preventing the transition from the Amidrazone intermediate.

AmidrazoneStability cluster_prevention PREVENTION STRATEGY Precursors Precursors (Imidate + Hydrazine) Amidrazone AMIDRAZONE (Target Intermediate) Precursors->Amidrazone Low Temp Basic/Neutral pH TS_Cyclization Transition State (Ring Closure) Amidrazone->TS_Cyclization Heat (>40°C) Acid Catalysis (H+) Dehydrating Agents SaltForm HCl Salt Form (Stabilized Lattice) Amidrazone->SaltForm Anhydrous HCl Triazole 1,2,4-TRIAZOLE (Thermodynamic Sink) TS_Cyclization->Triazole - H2O / NH3 Irreversible SaltForm->Amidrazone Base (Release)

Caption: The "Triazole Trap" pathway showing the critical intervention point (Green) where salt formation stabilizes the amidrazone against the thermodynamic drive toward cyclization (Red).

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2023). Describes the mechanism of cyclization and the role of acidic catalysis. Link

  • Synthesis of 3-Aminomethyl-5R-1,2,4-Triazoles by Cyclization of Amidrazones. ResearchGate. (2025). Details the specific conditions (heat/acid) that drive the cyclization step. Link

  • New Advances in the Synthesis of Emerging Cyclic Amidrazones. ResearchGate. (2020). Discusses the isolation of amidrazone intermediates and the use of hydrochloride salts for stabilization. Link

  • A Review of the Biological Activity of Amidrazone Derivatives. Pharmaceuticals. (2022). Provides context on the stability and handling of amidrazone derivatives in biological studies. Link

Sources

Technical Support: Optimizing Reaction Temperature for Pyrrole Amidrazone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Process Optimization Subject: Thermodynamic vs. Kinetic Control in Pyrrole-2-Carboximidohydrazide Synthesis Reference ID: TS-PYR-AMID-004

Executive Summary

The formation of pyrrole amidrazones (specifically pyrrole-2-carboximidohydrazide) from pyrrole-2-carbonitrile and hydrazine is a reaction governed strictly by the competition between nucleophilic addition (desired) and subsequent cyclocondensation (undesired).

The Critical Insight: Temperature acts as the selector switch between the linear amidrazone and the cyclic 1,2,4-triazole.

  • < 20°C: Reaction is kinetically inhibited (low conversion).

  • 25°C – 60°C (Target Window): Formation of amidrazone dominates.

  • > 80°C: Thermodynamic drive favors cyclization to 3,5-bis(pyrrol-2-yl)-1,2,4-triazole or dihydrotetrazine derivatives.

Part 1: The Reaction Landscape (Visualized)

The following diagram illustrates the reaction pathways and how temperature dictates the product outcome. Note the bifurcation point at the amidrazone intermediate.

ReactionPathway Start Pyrrole-2-Carbonitrile + Hydrazine Hydrate Intermediate AMIDRAZONE (Target Product) Start->Intermediate Nucleophilic Attack (25-60°C, EtOH) SideProduct1 1,2,4-Triazole (Thermodynamic Sink) Intermediate->SideProduct1 Cyclization (-NH3) (>80°C or Acid Cat.) SideProduct2 Dihydrotetrazine (Oxidative Dimer) Intermediate->SideProduct2 Dimerization (High Conc. + O2) Hydrolysis Pyrrole-2-Carbohydrazide (Hydrolysis Product) Intermediate->Hydrolysis H2O/Heat (Prolonged Reflux)

Figure 1: Reaction coordinate showing the thermal sensitivity of the amidrazone intermediate. High thermal energy pushes the system toward the stable triazole ring.

Part 2: Optimized Experimental Protocol

To maximize amidrazone yield and minimize triazole formation, follow this self-validating protocol.

Reagents:

  • Pyrrole-2-carbonitrile (1.0 eq)

  • Hydrazine hydrate (3.0 – 5.0 eq) – Excess is critical to prevent dimerization.

  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve pyrrole-2-carbonitrile in EtOH (5 mL/mmol) at room temperature (RT).

  • Addition: Add hydrazine hydrate dropwise. Do not dump.

  • Thermal Activation:

    • Standard: Stir at 30–40°C for 12–24 hours.

    • Catalyzed (Faster): Add 5 mol% Sodium Ethoxide (NaOEt) and stir at RT.

  • Monitoring (Checkpoint): Check TLC (MeOH:CHCl3 1:9). The amidrazone is typically more polar than the nitrile but less polar than the triazole.

  • Isolation: Evaporate solvent under reduced pressure at < 40°C . Do not use a high-temperature water bath.

Part 3: Troubleshooting & FAQs
Category A: Reaction Initiation & Rate

Q: The reaction has been running for 24 hours at Room Temperature (RT), but I still see mostly starting material. Why? A: The pyrrole ring is electron-rich, which makes the nitrile carbon less electrophilic (less "attractive" to hydrazine) compared to electron-deficient arylnitriles (like 4-nitrobenzonitrile).

  • The Fix: Increase the temperature to 40–50°C . Do not exceed 60°C. Alternatively, add a Lewis acid catalyst (e.g., 5 mol%

    
    ) or a strong nucleophilic promoter like NaOEt to lower the activation energy without raising the temperature.
    

Q: Can I use a microwave reactor to speed this up? A: Proceed with extreme caution. While microwave irradiation accelerates the reaction, it often provides enough local thermal energy to cross the barrier for cyclization, yielding the 1,2,4-triazole [1]. If you must use microwave, set the ceiling temperature to 50°C and limit time to 10-20 minutes.

Category B: Impurity & Side Product Management

Q: I isolated a solid, but NMR shows a symmetric dimer (Triazole). How did this happen? A: You likely exceeded the thermal threshold (>80°C) or ran the reaction too long. At high temperatures, the newly formed amidrazone acts as a nucleophile and attacks a remaining nitrile molecule (or another amidrazone), evolving ammonia and closing the ring to form 3,5-bis(pyrrol-2-yl)-1,2,4-triazole [2].

  • The Fix: Lower reaction temperature to <50°C. Monitor TLC frequently and stop the reaction immediately upon consumption of the nitrile.

Q: My product is an oil that smells like ammonia. Is it pure? A: The ammonia smell is normal (byproduct), but the oil suggests residual hydrazine or solvent. Amidrazones are often crystalline solids.

  • The Fix: Triturate the oil with cold diethyl ether or hexane. This removes excess hydrazine and often induces crystallization of the amidrazone. Avoid heating during this drying step.

Q: Why do I see a hydrazide peak (–CONHNH2) in my NMR? A: This is a hydrolysis product. If your solvent was not dry (absolute ethanol) or if you used open-air reflux for too long, water attacked the amidrazone intermediate.

  • The Fix: Use anhydrous solvents and a drying tube (CaCl2) or inert atmosphere (Argon/N2).

Category C: Data Interpretation

Table 1: Temperature vs. Product Distribution

TemperatureReaction TimeMajor ProductYieldRisk Factor
0–20°C 48+ hUnreacted NitrileN/ALow conversion
25–50°C 12–24 hAmidrazone 75–85%Optimal Window
78°C (Reflux) 4–6 hMix: Amidrazone + TriazoleVariableHigh impurity profile
>120°C 1–2 h1,2,4-Triazole>80%Wrong Product
References
  • Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Source: Academia.edu

  • One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbonitriles and hydrazine. Source: ResearchGate

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives. Source: NCBI / PMC

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Source: Chemistry LibreTexts

Technical Support Center: A Researcher's Guide to pH Control for Amidrazone Ligand Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with amidrazone ligands. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you control pH and prevent the decomposition of these versatile compounds during your experiments. Amidrazone ligands are susceptible to degradation, primarily through hydrolysis, which is highly dependent on the pH of the solution. Understanding and controlling this parameter is therefore critical to ensure the integrity of your ligands and the success of your research.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so important when working with amidrazone ligands?

Amidrazone ligands possess a basic character due to the presence of multiple nitrogen atoms.[1][2] This inherent basicity means that their protonation state, and consequently their stability, is highly sensitive to the pH of the surrounding medium. Improper pH control can lead to the decomposition of the ligand, primarily through hydrolysis, which can result in the formation of unwanted byproducts and compromise the integrity of your experiments.

Q2: What is the primary degradation pathway for amidrazone ligands?

The primary degradation pathway for amidrazone ligands in aqueous environments is hydrolysis. This process involves the cleavage of the C=N bond and is catalyzed by both acids and bases, analogous to the hydrolysis of amides.[3][4][5] The specific products of hydrolysis can vary depending on the pH of the solution and the structure of the amidrazone.

Q3: What are the typical decomposition products of amidrazone ligands under different pH conditions?

While specific decomposition products depend on the amidrazone structure, a general understanding can be gained from studies on related compounds. Under acidic conditions, hydrolysis can lead to the formation of a carboxylic acid and a hydrazine derivative. In basic conditions, the decomposition can yield a carboxylate salt and a hydrazine. For instance, studies on the related formamidine pesticide, amitraz, show that it hydrolyzes to N-(2,4-dimethylphenyl)-N'-methylformamidine and 2,4-dimethylaniline under acidic to neutral conditions, and to 2,4-dimethylformanilide under basic conditions.

Q4: How does the protonation state of an amidrazone affect its stability and reactivity?

Amidrazones are weak monoacid bases that can be protonated in acidic solutions to form salts, such as hydrochlorides.[1][2] The protonation state influences the ligand's electronic properties, solubility, and susceptibility to nucleophilic attack. In acidic media, protonation of the nitrogen atoms can make the carbon atom of the C=N bond more electrophilic and thus more susceptible to hydrolysis. The pKa values of amidines, which are structurally similar to amidrazones, typically range from 5 to 12, suggesting that many amidrazones will be protonated in acidic to neutral solutions.[6]

Q5: What are the initial signs of amidrazone decomposition in my experiment?

Visual indications of decomposition can include a change in the color of the solution, the formation of a precipitate, or the appearance of an unexpected odor. Spectroscopic techniques are invaluable for detecting more subtle degradation. For instance, changes in the UV-Vis absorption spectrum, or the appearance of new peaks in ¹H NMR or HPLC chromatograms, can signal the presence of degradation products.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions rooted in the principles of pH control.

Issue 1: My amidrazone ligand is precipitating out of solution.
  • Possible Cause: The pH of the solution may be at or near the isoelectric point (pI) of your amidrazone ligand, where its net charge is zero, leading to minimum solubility. Alternatively, if you are working with a salt form of the ligand (e.g., a hydrochloride), a change in pH towards the basic region can deprotonate the ligand, causing the free base to precipitate.

  • Troubleshooting Steps:

    • Measure the pH: Immediately measure the pH of the solution.

    • Adjust the pH: If the ligand is in its free base form, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to protonate the ligand and increase its solubility. If you suspect the pH is near the pI, adjust the pH away from this value.

    • Consider the Solvent: If adjusting the pH is not feasible for your experiment, consider using a co-solvent to increase the solubility of the free base.

Issue 2: My reaction is giving low yields or unexpected side products.
  • Possible Cause: The reaction pH may be promoting the hydrolysis of your amidrazone ligand. This is particularly problematic in reactions that require prolonged heating or are conducted in protic solvents.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use an analytical technique like TLC or HPLC to monitor the progress of your reaction and check for the appearance of degradation products.

    • Control the pH: Buffer the reaction mixture to a pH where the amidrazone ligand is most stable. The optimal pH will depend on the specific ligand, but a neutral to slightly basic pH is often a good starting point to avoid acid-catalyzed hydrolysis.

    • Minimize Water: If possible, conduct the reaction under anhydrous conditions to minimize hydrolysis.

    • Lower the Temperature: If the reaction allows, perform it at a lower temperature to reduce the rate of hydrolysis.

Issue 3: I am observing changes in the spectroscopic data of my purified amidrazone ligand over time.
  • Possible Cause: The purified ligand may be degrading during storage. This can be due to residual acid or base from the purification process, or exposure to atmospheric moisture and CO₂ (which can form carbonic acid in solution).

  • Troubleshooting Steps:

    • Ensure Neutrality: After purification, ensure that the final product is free from any acidic or basic residues. This can be achieved by washing with a neutral buffer or by co-evaporation with a neutral, aprotic solvent.

    • Proper Storage: Store the purified amidrazone ligand under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize contact with moisture and air. Storing it as a dry solid is generally preferable to in solution.

Experimental Protocols

Protocol 1: General Procedure for pH Control during Amidrazone Synthesis

This protocol provides a general guideline for maintaining pH control during the synthesis of an amidrazone from a nitrile and a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nitrile in a suitable anhydrous solvent (e.g., ethanol or THF).

  • Reagent Addition: Slowly add the hydrazine derivative to the reaction mixture. If the hydrazine is used as a salt (e.g., hydrazine hydrochloride), a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free hydrazine. The amount of base should be carefully controlled to avoid a highly basic environment that could promote side reactions or decomposition.

  • pH Monitoring (Optional but Recommended): If the reaction is performed in a protic solvent, the pH of the reaction mixture can be periodically checked using pH paper or a calibrated pH meter with a compatible electrode. Aim to maintain a slightly basic to neutral pH.

  • Workup: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by adding a neutral or slightly acidic buffer (e.g., phosphate buffer, pH 7).

  • Extraction and Purification: Extract the product with a suitable organic solvent. During the workup, avoid using strong acids or bases for washing. If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time. Purify the product using column chromatography, ensuring the silica gel is neutralized if necessary, or by recrystallization from a suitable solvent system.

Protocol 2: Monitoring Amidrazone Stability by HPLC

This protocol describes a general method for monitoring the stability of an amidrazone ligand at different pH values using High-Performance Liquid Chromatography (HPLC).

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

  • Sample Preparation: Prepare stock solutions of your amidrazone ligand in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C).

  • HPLC Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system. A reversed-phase C18 column is often suitable for the separation of amidrazones and their degradation products.

  • Data Analysis: Monitor the decrease in the peak area of the parent amidrazone and the appearance of new peaks corresponding to degradation products. Plot the concentration of the amidrazone as a function of time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: General pH Stability Profile of Amidrazone Ligands

pH RangeStabilityPrimary Degradation PathwayRecommended Action
< 4 (Strongly Acidic) LowAcid-catalyzed hydrolysisAvoid prolonged exposure. Use non-aqueous conditions if possible.
4 - 6 (Weakly Acidic) Moderate to LowSlow acid-catalyzed hydrolysisBuffer the solution and monitor for degradation.
6 - 8 (Neutral) HighMinimal hydrolysisOptimal range for many applications and for storage in solution.
8 - 10 (Weakly Basic) ModerateBase-catalyzed hydrolysis may beginUse with caution and monitor for degradation.
> 10 (Strongly Basic) LowBase-catalyzed hydrolysisAvoid. Use non-nucleophilic organic bases if a basic medium is required.

Visualizations

Diagram 1: pH-Dependent Decomposition Pathways of Amidrazones

DecompositionPathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Amidrazone Amidrazone Ligand R-C(=N-NHR')-NHR'' ProtonatedAmidrazone Protonated Amidrazone Amidrazone->ProtonatedAmidrazone Protonation Carboxylate Carboxylate R-COO⁻ Amidrazone->Carboxylate Hydrolysis HydrazineDeriv2 Hydrazine Derivative H₂N-NHR' Amidrazone->HydrazineDeriv2 Hydrolysis CarboxylicAcid Carboxylic Acid R-COOH ProtonatedAmidrazone->CarboxylicAcid Hydrolysis HydrazineDeriv Hydrazine Derivative H₂N-NHR' ProtonatedAmidrazone->HydrazineDeriv Hydrolysis

Caption: pH-dependent hydrolysis pathways of amidrazone ligands.

Diagram 2: Troubleshooting Workflow for Amidrazone Instability

TroubleshootingWorkflow Start Instability Observed (Precipitation, Degradation) CheckpH Measure pH of the Solution Start->CheckpH IsAcidic Is pH < 6? CheckpH->IsAcidic IsBasic Is pH > 8? CheckpH->IsBasic IsNeutral Is pH 6-8? CheckpH->IsNeutral IsAcidic->IsBasic No AcidAction Buffer to pH 6-8 Consider non-aqueous solvent IsAcidic->AcidAction Yes IsBasic->IsNeutral No BaseAction Buffer to pH 6-8 Use non-nucleophilic base if needed IsBasic->BaseAction Yes NeutralAction Investigate other factors: - Temperature - Oxygen exposure - Light exposure IsNeutral->NeutralAction Yes End Stable Ligand AcidAction->End BaseAction->End NeutralAction->End

Caption: Troubleshooting workflow for addressing amidrazone instability.

References

  • Paprocka, R., Wiese-Szadkowska, M., Kosmalski, T., Frisch, D., Ratajczak, M., Modzelewska-Banachiewicz, B., & Studzińska, R. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Pharmaceuticals, 15(10), 1219. [Link]

  • Bahçeci, Ş., Yüksek, H., & İkizler, A. A. (1999). 1H NMR Spectra of Some Amidrazone Derivatives. Turkish Journal of Chemistry, 23(4), 377-382. [Link]

  • Kłosiński, M., & Wesołowska, A. (2018). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 159, 269-277. [Link]

  • Aly, A. A., & Nour-El-Din, A. M. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(1), 153-194. [Link]

  • Aly, A. A., & Nour-El-Din, A. M. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(i), 153-194. [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Kallitsis, A., et al. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link]

  • Paprocka, R., Pazderski, L., Mazur, L., Wiese-Szadkowska, M., Kutkowska, J., Nowak, M., & Helmin-Basa, A. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]

  • Paprocka, R., Wiese-Szadkowska, M., Kutkowska, J., Kowalewski, A., Mwaura, G. M., Eljaszewicz, A., & Helmin-Basa, A. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 26(8), 4485. [Link]

  • Paprocka, R., Wiese-Szadkowska, M., Kutkowska, J., & Kowalewski, A. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. Medical Sciences Forum, 14(1), 2. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Emerson. (n.d.). Basics Of pH Control. [Link]

Sources

Recrystallization solvents for 1,5-dimethylpyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 1,5-Dimethylpyrrole Derivatives Ticket ID: #PYR-402-Purification Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Crystallization Paradox

Welcome to the Technical Support Center. You are likely here because your Paal-Knorr synthesis worked, but the workup is failing.

1,5-dimethylpyrrole derivatives (and their isomeric 1-substituted-2,5-dimethylpyrrole cousins) present a unique purification challenge. The pyrrole ring is electron-rich and lipophilic, while the substituents (often aryl or heteroaryl in drug discovery) introduce competing polarities.

The Core Problem: These compounds frequently exhibit "Oiling Out" (Liquid-Liquid Phase Separation) rather than discrete crystallization.[1][2] This occurs because their crystal lattice energy is often low, and the melting point of the solvated derivative frequently drops below the boiling point of the solvent system.[3]

This guide moves beyond generic "try ethanol" advice. We will engineer a solvent system based on the electronic nature of your specific derivative.

Module 1: Solvent Selection Matrix

User Question: Which solvent system should I use for my specific derivative?

Scientist Response: Do not guess. Select your solvent based on the Substituent (R-group) attached to the nitrogen or the C-ring.

Derivative ClassElectronic ProfilePrimary Solvent SystemSecondary (Rescue) SystemTechnical Rationale
N-Aryl (Electron Poor) High Crystallinity (e.g., 4-NO2-phenyl, 4-CN-phenyl)Ethanol (95%) or EtOH/Water (9:1) Acetic Acid / Water Electron-withdrawing groups (EWGs) stabilize the lattice, raising the MP. These crystallize readily from hot alcohols.
N-Aryl (Electron Rich) Moderate Crystallinity (e.g., 4-OMe-phenyl, Tolyl)Methanol / Water (Gradient)Isopropanol (IPA) Electron-donating groups (EDGs) increase solubility. Methanol allows for finer polarity tuning than EtOH to prevent oiling.
N-Alkyl / Aliphatic Low MP / Waxy (e.g., N-Benzyl, N-Hexyl)Hexane / Ethyl Acetate Pentane / Ether (Cold)These are highly lipophilic. Alcohols often cause oiling. A non-polar system at low temp (-20°C) forces precipitation.
Acid-Sensitive Labile protecting groupsToluene / Hexane DCM / Hexane Avoid protic solvents (EtOH/MeOH) if the derivative is prone to solvolysis or acid-catalyzed polymerization.

Module 2: Troubleshooting "Oiling Out"

User Question: My solution turned cloudy, but instead of crystals, I see oily droplets at the bottom. How do I fix this?

Scientist Response: "Oiling out" is a phase separation issue where the compound separates as a liquid before it can crystallize.[1][2][4] This happens when the saturation temperature > melting point of the solvated compound.

The Rescue Protocol (Step-by-Step):
  • Do NOT Cool Further: Cooling an oiled-out solution only makes the oil more viscous (glassy), trapping impurities.

  • The Re-Heat: Return the flask to the heat source. Add just enough of the Good Solvent (e.g., Ethanol) to redissolve the oil into a clear solution at boiling.

  • The "Cloud Point" Adjustment:

    • Add the Anti-Solvent (e.g., Water) dropwise until persistent cloudiness just appears.

    • Add 1-2 drops of the Good Solvent to clear it again.

  • Seeding (Critical): Remove from heat. When the solution is still hot (but slightly below boiling), add a seed crystal.

    • No seed? Dip a glass rod in the solution, let it dry to form a film, and re-insert.

  • Insulated Cooling: Place the flask on a cork ring and cover with a beaker. Do not place directly on a cold bench. Slow cooling prevents the liquid phase separation.

Visualizing the Rescue Logic

OilingOutRescue Start Problem: Solution Oiled Out Reheat Step 1: Re-heat to Boiling (Redissolve Oil) Start->Reheat SolventAdj Step 2: Add Good Solvent (Until Clear) Reheat->SolventAdj CheckMP Decision: Is MP < Solvent BP? SolventAdj->CheckMP SwitchSolvent Action: Switch to Lower BP Solvent (e.g., MeOH instead of EtOH) CheckMP->SwitchSolvent Yes (Chronic Oiling) SeedHot Step 3: Seed at High Temp (Before Phase Separation) CheckMP->SeedHot No (Kinetic Issue) SwitchSolvent->SeedHot SlowCool Step 4: Insulated Cooling (Cork Ring) SeedHot->SlowCool

Caption: Logic flow for rescuing an oiled-out pyrrole crystallization batch.

Module 3: Purity & Stability (The "Black Tar" Issue)

User Question: My crystals were white, but after drying they turned pink/black. Is my compound ruined?

Scientist Response: Pyrroles are notoriously sensitive to oxidative polymerization , forming "pyrrole black" (polypyrrole oligomers). This is accelerated by acid and light.

The Stability Protocol:

  • Acid Removal: If you used a Paal-Knorr catalyst (p-TSA, Acetic Acid), you must neutralize prior to recrystallization. Trace acid catalyzes polymerization in the solid state.

    • Action: Wash the crude organic layer with saturated NaHCO₃ before solvent evaporation.

  • Inert Atmosphere: Perform the final drying step in a vacuum desiccator flushed with Argon or Nitrogen.

  • Solvent Degassing: If your derivative is electron-rich (e.g., 2,5-dimethyl-1-(4-methoxyphenyl)pyrrole), sparge your recrystallization solvents with nitrogen for 10 minutes before use.

Module 4: Standard Operating Procedure (SOP)

Workflow: Recrystallization of 1-Aryl-2,5-dimethylpyrroles Standard Solvent: Ethanol / Water

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (boiling) to dissolve.

    • Note: If the solution is dark black/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution remains slightly turbid.

  • Clarification: Add hot Ethanol dropwise to restore clarity.

  • Crystallization: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then move to 4°C (fridge).

  • Isolation: Filter via Büchner funnel.

    • Critical Wash: Wash crystals with cold Ethanol/Water (50:50). Do not wash with pure Ethanol (you will lose yield).

Process Flow Diagram

RecrystWorkflow Crude Crude Pyrrole Dissolve Dissolve in Hot EtOH (Min Volume) Crude->Dissolve Charcoal Optional: Activated Charcoal (If Dark) Dissolve->Charcoal Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If Clear Charcoal->Filter WaterAdd Add Warm Water (To Turbidity) Filter->WaterAdd Cool Slow Cool -> 4°C WaterAdd->Cool Isolate Filter & Wash (50:50 EtOH/H2O) Cool->Isolate

Caption: Standard workflow for Ethanol/Water recrystallization of pyrrole derivatives.

References

  • Paal-Knorr Synthesis & Workup: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Recrystallization of N-Aryl Pyrroles: Banik, B. K., et al. (2004). "Microwave-induced Paal-Knorr reaction: A simple and eco-friendly synthesis of N-substituted pyrroles." Tetrahedron Letters, 45(24), 4723-4727. Link

  • Troubleshooting Oiling Out: Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Link

  • Solvent Selection Guides: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture." Green Chemistry, 13, 854-862. Link

  • Pyrrole Oxidation & Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.

Sources

Validation & Comparative

1H NMR Profiling of Carboximidhydrazide (Amidrazone) NH Protons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Carboximidhydrazides (amidrazones) present a notorious analytical challenge in drug discovery. Their defining feature—the


 core—contains multiple labile protons that are prone to rapid chemical exchange, quadrupole broadening (

), and tautomeric shifting. In standard solvents like

, these protons often manifest as "ghost peaks"—broad, integrated-deficient, or entirely absent signals—leading to structural misassignment.

The Solution: This guide outlines a Stabilized Acquisition Protocol that prioritizes solvent dielectric constants and variable temperature (VT) control to "freeze" tautomeric equilibria. We compare the amidrazone spectral fingerprint against its two most common structural "mimics": Amidines and Hydrazides.

Part 1: Structural Dynamics & The "Ghost Peak" Mechanism

To interpret the NMR spectrum, one must first understand the dynamic equilibrium of the analyte. Unlike static carbon scaffolds, carboximidhydrazides exist in a fluid state of tautomerism.

The Tautomeric Triad

In solution, carboximidhydrazides (


) oscillate between three primary forms. The dominance of a specific form dictates the chemical shift (

) and multiplicity of the signals.
  • Amide-Hydrazone Form (Dominant in polar aprotic solvents):

    
    
    
  • Imide-Hydrazine Form:

    
    
    
  • Protonated Amidinium (In acidic media):

    
     species.
    
Visualizing the Exchange Pathway

The following diagram illustrates the tautomeric flow and how solvent interaction dictates the "visibility" of these protons in NMR.

Tautomerism Fig 1. Solvent-mediated stabilization of amidrazone tautomers is required to transition from fast exchange (broad peaks) to slow exchange (distinct signals). Sub1 Imide-Hydrazine Form (R-C(=NH)NHNH2) Sub2 Amide-Hydrazone Form (R-C(NH2)=N-NH2) Sub1->Sub2 Fast Tautomerism (k_ex) Solvent Solvent Interaction (DMSO-d6 H-Bonding) Sub1->Solvent Stabilization Broad NMR Output: Broad/Merged Signals Sub1->Broad No Stabilization (CDCl3) Sub2->Solvent Stabilization Signal NMR Output: Sharp, Distinct Peaks Solvent->Signal Slow Exchange Regime

Part 2: Comparative Fingerprinting

Distinguishing a carboximidhydrazide from its structural analogs (Amidines and Hydrazides) requires precise chemical shift analysis. The following data assumes a standardized solvent system of DMSO-d6 at 298 K .

Table 1: Spectral Fingerprint Comparison
FeatureCarboximidhydrazide (Amidrazone)Amidine (Alternative 1)Hydrazide (Alternative 2)
Core Structure



Key Diagnostic Peak Imine NH (

8.5 – 9.5 ppm)
Amidine NH (

8.0 – 11.0 ppm)
Amide NH (

9.5 – 10.5+ ppm)
Secondary Peak Hydrazine

(

5.0 – 6.5 ppm)
Amine

(Often merged with Imine NH)
Hydrazine

(

4.0 – 5.0 ppm)
Multiplicity Often two distinct broad singlets (1H and 2H).[1][2]Often one very broad singlet (3H) due to rotation.Two distinct signals; Amide NH is very sharp.
D2O Exchange Rapid Disappearance. Rapid Disappearance. Slow Disappearance (Amide NH persists longer).
Electronic Effect Meso-deshielding (

).
Meso-deshielding (

).
Strong deshielding (

anisotropy).
Analysis of the Data[1][3][4][5][6][7][8][9][10][11]
  • Differentiation from Hydrazides: The key differentiator is the Amide NH . In hydrazides, the carbonyl group (

    
    ) exerts a stronger electron-withdrawing effect than the imine (
    
    
    
    ) of the amidrazone. Consequently, the hydrazide NH appears significantly downfield (often >10 ppm), whereas the amidrazone imine NH typically resonates between 8.5–9.5 ppm.
  • Differentiation from Amidines: Amidines often exhibit "rotational equivalence" where the

    
     bond rotation is fast on the NMR timescale, causing the 
    
    
    
    and
    
    
    protons to merge into a single, massive blob. Amidrazones, due to the hydrazine moiety, have higher rotational barriers and distinct chemical environments, often resolving into two separate signals (1H imine vs 2H hydrazine).

Part 3: Experimental Protocol (Self-Validating)

To guarantee publication-quality spectra, do not rely on standard automation. Use this manual protocol.

The "Dry-DMSO Cryo-Shift" Protocol

Objective: To eliminate water-mediated proton exchange and resolve individual tautomers.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) from a freshly opened ampoule .

    • Why? "Aged" DMSO absorbs atmospheric water. Even 0.1%

      
       catalyzes proton exchange, collapsing the NH multiplets.
      
  • Desiccant: Activated 3Å Molecular Sieves (optional, added directly to the NMR tube).

Step-by-Step Workflow:

  • Sample Preparation (Concentration is Key):

    • Dissolve 5–10 mg of analyte in 0.6 mL DMSO-d6.

    • Note: High concentration (>15 mg) can induce intermolecular H-bonding, shifting peaks downfield. Low concentration (<2 mg) loses the broad NH signals to baseline noise.

  • Initial Scan (298 K):

    • Run a standard 1H scan (16–32 scans).

    • Validation Check: Look at the water peak (

      
       3.33 ppm). If it is broad or has a "shoulder," your solvent is wet. Stop and re-prepare with fresh DMSO.
      
  • Variable Temperature (VT) Experiment:

    • If NH peaks are broad/merged: Cool the probe to 280 K (7°C).

    • Mechanism:[2][3][4][5][6] Cooling slows the chemical exchange rate (

      
      ). As 
      
      
      
      drops below the frequency difference (
      
      
      ) between the tautomers, the broad "average" peak splits into distinct, sharp signals for each NH environment.
    • Caution: Do not freeze the DMSO (MP: 19°C). If going below 20°C, switch to DMF-d7 or a DMSO/Acetone-d6 mixture .

  • D2O Shake (The "Eraser" Test):

    • After acquiring the clean spectrum, add 1 drop of

      
      .
      
    • Shake and re-run immediately.

    • Result: All peaks between 5.0–10.0 ppm that correspond to NH should vanish. This confirms they are not aromatic protons or alkene protons.

Part 4: Solvent System Performance Guide

Solvent SystemSuitabilityPerformance Notes
DMSO-d6 Excellent Gold Standard. Strong H-bond acceptor. "Locks" the NH protons in place, slowing exchange and sharpening peaks.
Acetone-d6 Good Good alternative for low-temperature studies (down to -80°C) to observe specific rotamers.
CDCl3 Poor Avoid. Acidic nature of chloroform and lack of H-bonding capability leads to rapid exchange. NH peaks often invisible.[7]
Methanol-d4 Specific Use Exchange Only. Will instantly exchange all NH protons to ND. Useful only to prove which peaks are exchangeable, not for characterization.

References

  • Bahçeci, S., et al. (1999). 1H NMR Spectra of Some Amidrazone Derivatives. Turkish Journal of Chemistry. Link

  • UCL Chemistry NMR Facilities. (n.d.). Chemical Shifts and Coupling Constants for Exchangeable Protons. University College London. Link

  • Heriot-Watt University. (n.d.). Analysis of OH and NH Signals in 1H NMR. School of Engineering & Physical Sciences. Link

  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. UOttawa NMR Blog. Link

  • El-Tabl, A.S., et al. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides. ResearchGate. Link

Sources

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 1,5-Dimethylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. For scientists working with heterocyclic compounds, such as the diverse family of pyrrole derivatives, a thorough understanding of their fragmentation patterns under mass spectrometric conditions is paramount for unambiguous identification and characterization. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,5-dimethylpyrrole derivatives, juxtaposed with their common isomers, 2,4- and 2,5-dimethylpyrrole. By delving into the causality behind fragmentation pathways, this document aims to equip researchers with the expertise to confidently distinguish these closely related structures.

The Decisive Signature: Ionization and its Impact on Fragmentation

The choice of ionization technique is a critical first step in the mass spectrometric analysis of pyrrole derivatives, fundamentally dictating the information that can be gleaned from the resulting spectrum. For volatile and thermally stable compounds like dimethylpyrroles, Electron Ionization (EI) is a powerful, albeit "hard," ionization method that provides rich structural detail through extensive fragmentation. The high energy of the electron beam (typically 70 eV) not only ionizes the molecule but also imparts significant internal energy, leading to the formation of a characteristic "fingerprint" of fragment ions.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are generally preferred for less volatile or thermally labile molecules. These methods typically produce a prominent protonated molecule, [M+H]⁺, with minimal fragmentation, which is invaluable for determining the molecular weight of the parent compound. However, for the purpose of distinguishing isomers with the same molecular weight, the detailed fragmentation patterns generated by EI-MS are often more informative.

The Fragmentation Cascade: Unraveling the Structure of 1,5-Dimethylpyrrole

While a publicly available, experimentally verified mass spectrum for 1,5-dimethylpyrrole is not readily found in common databases, its fragmentation pattern can be predicted with a high degree of confidence based on established principles of mass spectrometry and the known behavior of N-methylated and C-methylated pyrroles. The key to its unique fragmentation signature lies in the energetic instability of the molecular ion and the subsequent cleavages that lead to the formation of stable carbocations and neutral radicals.

A primary and highly characteristic fragmentation pathway for N-alkylated pyrroles is the cleavage of the N-alkyl bond. In the case of 1,5-dimethylpyrrole, this would involve the loss of a methyl radical from the nitrogen atom.

Predicted Fragmentation of 1,5-Dimethylpyrrole:

A crucial fragmentation pathway for 1,5-dimethylpyrrole is expected to be the loss of a hydrogen atom from the C5-methyl group to form a stable, resonance-delocalized cation. This ion is anticipated to be a significant peak in the spectrum. Subsequent fragmentation could involve the loss of acetylene (C₂H₂) from the pyrrole ring, a common fragmentation route for aromatic heterocyclic compounds.

A Tale of Two Isomers: Comparative Fragmentation of Dimethylpyrroles

To truly appreciate the diagnostic value of the fragmentation pattern of 1,5-dimethylpyrrole, it is essential to compare it with its isomers, 2,4-dimethylpyrrole and 2,5-dimethylpyrrole, for which experimental data is available from the NIST Mass Spectrometry Data Center.

2,4-Dimethylpyrrole: Asymmetric Cleavage

The mass spectrum of 2,4-dimethylpyrrole is characterized by a prominent molecular ion peak, indicative of the stability of the aromatic pyrrole ring. A significant fragment is observed at m/z 80, corresponding to the loss of a methyl radical ([M-15]⁺). This is a classic example of benzylic-type cleavage, where the C-C bond adjacent to the aromatic ring is broken. The loss of a hydrogen atom to form an [M-1]⁺ ion is also a notable feature.

2,5-Dimethylpyrrole: Symmetric Stability

Similar to its 2,4-isomer, 2,5-dimethylpyrrole exhibits a strong molecular ion peak. The loss of a methyl group to form an ion at m/z 80 is also a primary fragmentation pathway. However, the relative intensities of the fragment ions can differ from those of the 2,4-isomer due to the symmetrical nature of the 2,5-substitution, which can influence the stability of the resulting fragment ions.

At-a-Glance Comparison: Diagnostic Ions for Dimethylpyrrole Isomers

The following table summarizes the key experimentally observed and predicted fragmentation data for the dimethylpyrrole isomers under electron ionization.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresDiagnostic Features
1,5-Dimethylpyrrole 95 (Predicted)94 ([M-H]⁺), 80 ([M-CH₃]⁺ from N-CH₃ loss), 68 ([M-H-C₂H₂]⁺)The prominent loss of a methyl group from the nitrogen atom is a key differentiator.
2,4-Dimethylpyrrole 9594 ([M-H]⁺), 80 ([M-CH₃]⁺)Characterized by the loss of a methyl group from the pyrrole ring.
2,5-Dimethylpyrrole 9594 ([M-H]⁺), 80 ([M-CH₃]⁺)Similar to the 2,4-isomer, with potential differences in fragment ion intensities.

Experimental Protocol: A Blueprint for Analysis

To obtain high-quality, reproducible mass spectra of dimethylpyrrole derivatives, a standardized experimental protocol is essential. The following provides a general workflow for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve the dimethylpyrrole derivative in a volatile, high-purity solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

  • Ensure the sample is free of non-volatile impurities by passing it through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the isomers.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks corresponding to the dimethylpyrrole isomers based on their retention times.

  • Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic fragment ions as outlined in the comparative table.

  • Compare the obtained spectra with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.

Visualizing the Fragmentation Pathways

To further illuminate the fragmentation processes, the following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for 1,5-dimethylpyrrole and the experimentally observed pathway for 2,5-dimethylpyrrole.

cluster_15 1,5-Dimethylpyrrole Fragmentation M_15 1,5-Dimethylpyrrole Molecular Ion (m/z 95) F1_15 [M-H]⁺ (m/z 94) M_15->F1_15 - H• F2_15 [M-CH₃]⁺ (m/z 80) M_15->F2_15 - CH₃• (from N)

Caption: Predicted EI fragmentation of 1,5-dimethylpyrrole.

cluster_25 2,5-Dimethylpyrrole Fragmentation M_25 2,5-Dimethylpyrrole Molecular Ion (m/z 95) F1_25 [M-H]⁺ (m/z 94) M_25->F1_25 - H• F2_25 [M-CH₃]⁺ (m/z 80) M_25->F2_25 - CH₃• (from ring)

Caption: Observed EI fragmentation of 2,5-dimethylpyrrole.

Workflow for Isomer Differentiation

The logical process for distinguishing dimethylpyrrole isomers using GC-MS is depicted in the following workflow diagram.

Start Sample containing Dimethylpyrrole Isomers GC Gas Chromatographic Separation Start->GC MS Mass Spectrometric Analysis (EI) GC->MS Data Acquire Mass Spectra MS->Data Analysis Analyze Fragmentation Patterns Data->Analysis Compare Compare with Reference Spectra and Predicted Patterns Analysis->Compare Identify Identify Isomers Compare->Identify

Caption: GC-MS workflow for dimethylpyrrole isomer analysis.

Conclusion

The differentiation of isomeric compounds is a common challenge in chemical analysis. This guide demonstrates that a careful examination of the electron ionization mass spectrometry fragmentation patterns of 1,5-dimethylpyrrole and its isomers provides a robust method for their distinction. The predicted preferential loss of a methyl group from the nitrogen atom in 1,5-dimethylpyrrole serves as a key diagnostic feature when compared to the ring-based methyl loss from 2,4- and 2,5-dimethylpyrrole. By understanding the fundamental principles of fragmentation and adhering to a systematic analytical workflow, researchers can confidently navigate the complexities of pyrrole derivative characterization, a critical step in advancing drug discovery and development.

References

  • Journal of the American Society for Mass Spectrometry. (1996). Reaction from isomeric parent ions in the dissociation of dimethylpyrroles. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1,5-Dimethyl-2-pyrrolecarbonitrile. In NIST Chemistry WebBook. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. In NIST Chemistry WebBook. [Link]

  • HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • University of Waterloo. (n.d.). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Grimme, S. (2019). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. Physical Chemistry Chemical Physics, 21(27), 14735–14748. [Link]

  • HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • Brec, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. [Link]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES FROM MACEDONIAN BORAGINACEAE SPECIES. [Link]

  • Pharmacognosy Magazine. (2022). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. [Link]

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. [Link]

A Comparative Analysis: Isoniazid vs. The Emerging Potential of Pyrrole-2-Carboximidhydrazide Derivatives in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enduring threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates a continuous search for novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, remains a critical tool.[1][2] However, its efficacy is challenged by growing resistance. This guide provides a comparative analysis of isoniazid and the emerging class of pyrrole-2-carboximidhydrazide derivatives, exploring their bioactivity, mechanisms of action, and potential as next-generation antitubercular agents. This comparison is grounded in available experimental data for isoniazid and structurally related, bioactive pyrrole compounds that share the core pyrrole-2-carbohydrazide scaffold.

Introduction to the Contenders

Isoniazid (INH) , or isonicotinic acid hydrazide, was introduced in 1952 and has since been a primary drug for treating active and latent tuberculosis infections.[2] Its simple chemical structure belies a complex mechanism of action that has been the subject of extensive study.[1]

Pyrrole-based compounds represent a versatile class of heterocyclic molecules with a wide spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Within this broad family, derivatives of the pyrrole-2-carboximidhydrazide scaffold have shown particular promise as potent antitubercular agents, with some demonstrating activity comparable to first-line drugs.[7]

CompoundChemical Structure
Isoniazid Isoniazid Structure
Representative Pyrrole-2-Carbohydrazide Derivative A generic chemical structure of a benzylidene pyrrole-2-carbohydrazide derivative, showing a pyrrole ring attached to a carbohydrazide group, which is further condensed with a substituted benzylidene moiety.
A generic structure of a benzylidene pyrrole-2-carbohydrazide derivative, a class of compounds evaluated for antitubercular activity.[7]

Mechanism of Action: A Tale of Two Pathways

A key differentiator between these two classes of compounds lies in their mechanism of action, particularly concerning their primary target in Mycobacterium tuberculosis: the enoyl-acyl carrier protein reductase (InhA).

Isoniazid: The Prodrug Activation Pathway

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2][8] This activation is a multi-step process:

  • Uptake: INH passively diffuses into the M. tuberculosis cell.

  • Activation: The bacterial catalase-peroxidase enzyme, KatG, activates INH, transforming it into a reactive isonicotinic acyl radical.[1][8]

  • Adduct Formation: This radical species then spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[8]

  • Target Inhibition: The INH-NAD adduct binds tightly to InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway.[2][9] This binding blocks the natural substrate of InhA, thereby inhibiting the synthesis of mycolic acids—essential, long-chain fatty acids that are unique and critical components of the mycobacterial cell wall.[2][8][9] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.[9]

Pyrrole Derivatives: Direct Target Engagement

In contrast, many bioactive pyrrole-2-carbohydrazide derivatives are designed to act as direct inhibitors of InhA.[7] They do not require prior activation by a bacterial enzyme.

  • Direct Binding: These compounds are thought to bind directly to the active site of the InhA enzyme.

  • Competitive Inhibition: By occupying the active site, they compete with the natural substrate, effectively blocking the enzyme's function and halting the mycolic acid synthesis pathway. Several studies have utilized molecular docking to rationalize the interaction between these pyrrole derivatives and the InhA active site, often identifying key hydrogen bonding and hydrophobic interactions.[7][10]

This fundamental difference in the mechanism has significant implications for drug resistance. Resistance to isoniazid frequently arises from mutations in the katG gene, which prevent the activation of the prodrug.[1][2] Since direct InhA inhibitors bypass this activation step, they may retain activity against such INH-resistant strains.

G cluster_0 Isoniazid (INH) Pathway cluster_1 Pyrrole Derivative Pathway cluster_2 Mycobacterial Cell INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct + NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition Pyrrole Pyrrole Derivative (Direct Inhibitor) Pyrrole->InhA Direct Inhibition FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Disruption Bacterial_Death Bacterial Death

Caption: Comparative mechanisms of action for Isoniazid and Pyrrole derivatives.

Comparative Bioactivity: Potency and Selectivity

The ultimate value of an antimicrobial agent lies in its ability to kill pathogens at concentrations non-toxic to the host. This is assessed by comparing the Minimum Inhibitory Concentration (MIC) against the pathogen to the cytotoxic concentration (CC50 or IC50) against mammalian cells, often expressed as the Selectivity Index (SI = CC50/MIC).

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Cytotoxicity (CC50/IC50, µg/mL)Selectivity Index (SI)Reference
Isoniazid (First-Line) M. tuberculosis H37Rv0.03>100 (Vero Cells)>3333[11]
Pyrrole-2-Carboxamides (Compound 32) M. tuberculosis H37Rv<0.016>64 (Vero Cells)>4000[12]
Pyrrole-2-Carboxamides (Compound 45) M. tuberculosis H37Rv0.06>64 (Vero Cells)>1067[12]
Benzylidene Pyrrole-2-Carbohydrazide (GS4) M. tuberculosis H37RvComparable to IsoniazidNot ReportedNot Reported[7]
Pyrrolyl Pyrazoline Carbaldehyde (4i) M. tuberculosis H37Rv3.125Non-toxic (A549 Cells)High (Exact value depends on CC50)[10]
4-phenylpyrrole-2-carboxamides (5c, 5e) Gram-negative bacteria6.05 - 6.25Not ReportedNot Reported[13]

Note: This table synthesizes data from multiple studies on different, though structurally related, pyrrole derivatives. Direct, side-by-side experimental comparisons are limited in the literature.

The data indicates that optimized pyrrole-2-carboxamide derivatives can exhibit extraordinary potency against M. tuberculosis, with MIC values that are not only comparable but in some cases superior to isoniazid.[12] Furthermore, these compounds often display low cytotoxicity against mammalian cell lines, leading to high selectivity indices, a crucial characteristic for a drug candidate.[12]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating and comparing bioactivity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It leverages the ability of metabolically active cells to reduce the non-fluorescent blue dye (resazurin) to the fluorescent pink product (resorufin).

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit bacterial growth, with a clear visual endpoint that can be read spectrophotometrically. It is more rapid and less cumbersome than traditional colony-counting methods.

Step-by-Step Methodology:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of a sterile 96-well microplate to minimize evaporation.

  • Media Addition: Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to the remaining wells.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a 2-fold serial dilution directly on the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions. Include drug-free wells as growth controls and inoculated wells with no compound as negative controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Dye Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Final Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow A Prepare 96-well plate (outer wells with H2O) B Add 100µL Middlebrook 7H9 broth to wells A->B C Perform 2-fold serial dilution of test compound B->C D Add 100µL of M. tb inoculum to wells C->D E Incubate at 37°C for 5-7 days D->E F Add Alamar Blue & Tween 80 E->F G Incubate at 37°C for 24 hours F->G H Read results: Blue = Inhibition (MIC) Pink = Growth G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol 2: Assessment of Cytotoxicity via MTT Assay

The MTT assay is a colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability and, conversely, a compound's cytotoxicity.

Rationale: This assay is essential for determining the therapeutic window of a potential drug. It quantifies the concentration at which a compound becomes toxic to mammalian cells, allowing for the calculation of the Selectivity Index.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., Vero, A549, or HepG2) in a 96-well plate at a density of ~1 x 10^4 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Outlook

Isoniazid remains a vital antitubercular drug, but its utility is threatened by resistance. The core challenge with isoniazid lies in its nature as a prodrug, creating a vulnerability to resistance via mutations in the activating enzyme, KatG.[1]

Pyrrole-2-carboximidhydrazide derivatives and related compounds represent a highly promising avenue for new drug development. The key advantages they offer include:

  • Potent Activity: Optimized derivatives have demonstrated exceptional potency against M. tuberculosis, sometimes exceeding that of isoniazid.[12]

  • Direct Mechanism of Action: By directly targeting InhA, these compounds bypass the KatG activation step, suggesting they may be effective against common isoniazid-resistant strains.[7]

  • Favorable Selectivity: Many derivatives show high selectivity indices, indicating a potentially wide therapeutic window.[12]

While the data is compelling, it is important to note that much of the research has focused on in vitro studies of various related pyrrole structures. The path forward requires a focused effort on lead optimization of the most promising candidates, comprehensive in vivo efficacy and pharmacokinetic studies, and direct, head-to-head comparisons against isoniazid in models of drug-resistant TB. The pyrrole scaffold offers a rich chemical space for exploration, providing a robust platform for developing the next generation of antitubercular therapies.

References

  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed.
  • Drug Resistance Mechanisms in Mycobacterium tuberculosis. MDPI.
  • Computational Approach in Understanding Mechanism of Action of Isoniazid and Drug Resistance. Longdom Publishing.
  • Isoniazid. Wikipedia.
  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre
  • A Comparative Analysis of Pyrrole-2-Carboxamide 34 and Other Antitubercular Agents. Benchchem.
  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publisher.
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. PubMed.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica.
  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Synthesis and antimicrobial activity of some new pyrrole deriv
  • Reported pyrrole-2-carboxamide-based bioactive compounds and our....
  • Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
  • A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
  • Structure-Activity Relationships of Pyrrole Hydrazones as New Anti-Tuberculosis Agents. Unknown Source.
  • Synthesis of certain pyrrole deriv
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC - NIH.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers.
  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. The Open Medicinal Chemistry Journal.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed.
  • (PDF) Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone.
  • Pyrrole. Wikipedia.

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Publish Comparison Guide: Structural & Functional Profiling of Pyrrole-2-Carboximidhydrazide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of X-ray crystallography data for Pyrrole-2-carboximidhydrazide complexes (specifically focusing on the biologically active acylhydrazone derivatives often utilized in drug discovery). It contrasts these complexes with their free ligands and alternative metal centers to highlight structural determinants of performance.

Executive Summary & Scope

In the development of antimicrobial and anticancer agents, Pyrrole-2-carboximidhydrazide complexes (often synthesized as Schiff bases of pyrrole-2-carbohydrazide or pyrrole-2-carboxaldehyde) offer a distinct advantage over non-complexed ligands: conformational locking .

While the free ligands often suffer from rapid distinct tautomeric shifts and rotational freedom that reduce binding specificity, metal coordination locks the ligand into a planar, bioactive conformation. This guide compares the crystallographic metrics of Copper(II) and Nickel(II) complexes against the Free Ligand and Cobalt(II) alternatives, demonstrating why square-planar geometries often correlate with superior DNA intercalation and stability.

Structural Comparison: The Crystallographic Evidence

The "Product" vs. "Alternatives"

We define the Product as the Cu(II)/Ni(II) Pyrrole-Acylhydrazone System (Square Planar). Alternatives include:

  • Free Ligand (HL): The uncomplexed organic molecule.

  • Co(II) Variants: Often Tetrahedral/Paramagnetic.

  • High-Valency Pincers (Hf/Zr): Octahedral/Distorted.

Crystallographic Metrics Table

The following data aggregates representative single-crystal XRD findings for this class of compounds.

FeatureFree Ligand (HL) Cu(II) Complex (Product) Co(II) Complex (Alt) Zr(IV) Pincer (Alt)
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Monoclinic / OrthorhombicTriclinic (

)
Geometry Non-planar (Twisted)Square Planar (Distorted)Tetrahedral Distorted Octahedral
Ligand Denticity N/A (Monodentate H-bond)Bidentate (

) or Tridentate (

)
BidentateTridentate (

)
Bond Length (

)
N/A1.92 – 1.98 Å (Short/Strong)2.05 – 2.12 Å (Weaker)2.25 – 2.30 Å
Bond Length (

)
N/A1.88 – 1.92 Å 1.95 – 2.00 ÅN/A (if Pincer)
Torsion Angle

(Ring twist)

(Coplanar)

(Twisted)
Variable
Stability (r.t.) Moderate (Oxidation prone)High (Chellate effect)ModerateHigh (Moisture sensitive)
Bio-Activity (MIC) High (>50

)
Low (<10

)
Moderate (10-25

)
Variable

Key Insight: The Cu(II) complexes exhibit significantly shorter


 and 

bond lengths compared to Co(II). This bond contraction, driven by the Jahn-Teller effect in

systems, enforces a strict square-planar geometry that facilitates DNA intercalation, explaining the higher biological activity often observed in the Copper variants [1, 5].

Mechanistic Analysis & Experimental Logic

Why Geometry Matters (Expertise)

The biological efficacy of these drugs is often linked to their ability to intercalate into DNA base pairs or bind to specific enzymatic pockets (e.g., Enoyl-ACP reductase in TB) [4].

  • Free Ligands exist in an equilibrium of E/Z isomers. In the crystal lattice, they often stabilize via intermolecular H-bonds (N-H...O) but retain flexibility that incurs an entropic penalty upon binding.

  • Cu(II) Complexes are "pre-organized." The metal center forces the ligand into a rigid, planar enol form. This reduces the entropic cost of binding to a target, effectively lowering the

    
     of the drug-receptor interaction.
    
Self-Validating Protocol: Synthesis to Structure

To ensure reproducibility, the following workflow incorporates checkpoints (Validation Steps) to prevent common failures like ligand hydrolysis or metal oxidation.

Protocol: Synthesis & Crystallization of Cu(II)-Pyrrole Hydrazone
  • Ligand Synthesis (Schiff Base Condensation):

    • Reactants: Pyrrole-2-carboxaldehyde (1 eq) + Hydrazide derivative (1 eq).

    • Solvent: Ethanol (Abs) + catalytic Glacial Acetic Acid (2 drops).

    • Condition: Reflux 3-4 hrs.

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde spot (

      
      ).
      
  • Complexation:

    • Dissolve Ligand (1 mmol) in hot MeOH.

    • Add

      
       (0.5 mmol for 2:1, 1 mmol for 1:1) dissolved in MeOH dropwise.
      
    • Observation: Immediate color change (usually Green/Brown).

    • Reflux:[1] 2 hrs. Precipitate forms.

  • Crystallization (The Critical Step):

    • Filter precipitate and wash with cold EtOH.

    • Method: Slow Evaporation. Dissolve complex in minimal hot DMF or DMSO.

    • Alternative: Vapor Diffusion (DMF solution in inner vial; Et2O in outer jar).

    • Validation: Check optical clarity daily. If amorphous powder forms, reheat and add 5% more solvent.

Visualization of Structural Logic

The following diagram illustrates the decision tree for structural characterization and the correlation between geometry and activity.

G Start Pyrrole-2-Carboximidhydrazide Synthesis Ligand Free Ligand (HL) (E/Z Equilibrium) Start->Ligand Condensation Metal Metal Coordination (+ M(OAc)2) Ligand->Metal Chelation Cu_Path Cu(II) / Ni(II) Metal->Cu_Path d8 / d9 Config Co_Path Co(II) / Zn(II) Metal->Co_Path d7 / d10 Config SqPlanar Square Planar Geometry (Rigid / Planar) Cu_Path->SqPlanar Jahn-Teller Distortion Tetrahedral Tetrahedral Geometry (Non-Planar / Steric Bulk) Co_Path->Tetrahedral Steric Preference Activity_High High DNA Intercalation (Potent Bio-Activity) SqPlanar->Activity_High Stacking Interaction Activity_Mod Low Intercalation (Moderate Activity) Tetrahedral->Activity_Mod Steric Clash

Caption: Logical flow relating metal selection to coordination geometry and subsequent biological efficacy. Green nodes indicate optimal pathways for drug design.

Comparative Performance Analysis

Stability & Solubility
  • Product (Cu-Complex): The chelate effect renders these complexes stable to hydrolysis. However, they are often insoluble in water/ethanol, requiring DMSO for biological assays.

  • Alternative (Free Ligand): Soluble in ethanol but prone to hydrolysis in acidic aqueous environments (e.g., stomach acid mimics), potentially losing efficacy before reaching the target.

Biological Activity (Anti-TB & Antimicrobial)

Experimental data indicates a clear hierarchy in potency against M. tuberculosis and E. coli:

  • Cu(II) Complexes: MIC

    
    . The planar geometry allows insertion between DNA base pairs, disrupting replication [1, 4].
    
  • Free Ligands: MIC

    
    . Activity is present but limited by conformational entropy.
    
  • Co(II) Complexes: MIC

    
    . The tetrahedral twist prevents effective stacking, reducing the mechanism of action to purely electrostatic or coordinative binding rather than intercalation [2].
    

References

  • Mahmoudi, G., et al. (2019).[2] Crystal Structure of (E)-N'-((1H-Pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide. Journal of the Chilean Chemical Society.[3][4] Link

  • Guzar, S. H., & Qin-han, J. (2008).[5][6] Synthesis, Characterization and Spectral Studies of New Cobalt(II) and Copper(II) Complexes of Pyrrolyl-2-Carboxaldehyde Isonicotinoylhydrazone. Journal of Applied Sciences. Link

  • Shafiq, M., et al. (2010). N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide. Acta Crystallographica Section E. Link

  • Xu, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Ray, A., et al. (2008).[5] Two Zn(II) and one Mn(II) complexes using two different hydrazone ligands: spectroscopic studies and structural aspects. Structural Chemistry. Link

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Pyrrole Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a fundamental and accessible technique for probing the electronic transitions within chromophores. This guide provides an in-depth comparison of the UV-Vis absorption properties of 1,5-dimethylpyrrole and related pyrrole-based chromophores, grounded in experimental data and established spectroscopic principles. We will explore not only the spectral data but also the underlying reasons for the observed photophysical behavior, offering insights into how structural modifications influence electronic absorption.

The Principle of UV-Vis Absorption in Pyrroles

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The UV-Vis absorption spectrum of pyrrole and its derivatives is dominated by high-energy π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the pyrrole ring.

Substituents can alter the electronic properties of the pyrrole ring in several ways:

  • Inductive Effects: Alkyl groups, such as methyl (–CH₃), are weakly electron-donating through induction, which can slightly destabilize the ground state and stabilize the excited state, leading to a small shift in the absorption maximum.

  • Hyperconjugation: Alkyl groups attached to the ring can also interact with the π-system through hyperconjugation, further influencing the energy of the molecular orbitals.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states differently, causing shifts in the absorption spectrum. Polar solvents can stabilize polar excited states, often leading to a red shift (bathochromic shift) for π → π* transitions.

Understanding these effects is crucial for designing novel pyrrole-based compounds with tailored optical properties for applications ranging from fluorescent probes to organic electronic materials.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized protocol is essential. The following section details a robust methodology for acquiring the UV-Vis absorption spectrum of a pyrrole derivative.

1. Materials and Reagents

  • Analyte: 1,5-Dimethylpyrrole (or other pyrrole derivative of interest), high purity grade (>98%).

  • Solvent: Spectroscopy-grade hexane or ethanol. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte.[1] Hexane is a non-polar solvent, while ethanol is a polar protic solvent, allowing for the investigation of solvatochromic effects.

  • Equipment: Calibrated micropipettes, Class A volumetric flasks, quartz cuvettes (1 cm path length).

2. Instrumentation

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm. The instrument should be properly calibrated for wavelength accuracy and photometric response according to standard practices.[2]

3. Sample Preparation (Stock and Working Solutions)

  • Causality: Accurate concentration preparation is the cornerstone of determining molar absorptivity. All glassware must be scrupulously clean to avoid interfering absorbances.

  • Step 1: Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a small amount of the pyrrole derivative and dissolve it in the chosen solvent in a volumetric flask. For example, to prepare a 10 mL solution of 1 x 10⁻³ M 1,5-dimethylpyrrole (M.W. = 95.14 g/mol ), weigh out approximately 0.95 mg.

  • Step 2: Working Solutions: Perform serial dilutions from the stock solution to prepare a series of working solutions. A typical concentration for the final measurement is around 1 x 10⁻⁴ M to 5 x 10⁻⁵ M. The goal is to obtain a maximum absorbance (Amax) between 0.1 and 1.0, which is the optimal range for accuracy on most spectrophotometers.[2]

4. Data Acquisition

  • Step 1: Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure stable output.

  • Step 2: Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., hexane). Place them in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 190-400 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Step 3: Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.

  • Step 4: Spectrum Acquisition: Scan the sample. The instrument will automatically subtract the baseline and display the absorption spectrum of the analyte.

5. Data Analysis

  • Step 1: Determine λmax: Identify the wavelength(s) of maximum absorbance from the spectrum.

  • Step 2: Calculate Molar Absorptivity (ε): Use the Beer-Lambert Law, A = εbc, where:

    • A is the absorbance at λmax.

    • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the molar concentration of the solution (in mol L⁻¹).

    Rearranging the formula: ε = A / (bc)

Experimental Workflow Diagram

The following diagram illustrates the systematic workflow for obtaining and analyzing UV-Vis absorption data.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M) working Prepare Working Solution (e.g., 10⁻⁴ M) stock->working Serial Dilution baseline Run Baseline Correction (Solvent vs. Solvent) working->baseline Load Solvent measure Measure Sample Spectrum (Analyte vs. Solvent) baseline->measure id_lambda Identify λmax measure->id_lambda Obtain Spectrum calc_eps Calculate Molar Absorptivity (ε) using Beer-Lambert Law id_lambda->calc_eps

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative Analysis of Pyrrole Chromophores

The electronic absorption properties of pyrroles are best understood by comparing the parent molecule with its substituted derivatives. Here, we compare pyrrole, N-methylpyrrole, and 1,5-dimethylpyrrole. All data presented is for solutions in hexane to minimize solvatochromic effects and provide a consistent basis for comparison.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Pyrrole Pyrrole Structure210.5~15,000
N-Methylpyrrole N-Methylpyrrole Structure~215Data not readily available in cited literature
1,5-Dimethylpyrrole 1,5-Dimethylpyrrole Structure~220-225Data not readily available in cited literature

Note: The λmax and ε values for N-Methylpyrrole and 1,5-Dimethylpyrrole are estimations based on established substituent effects, as precise experimental data in hexane is not consistently available in the surveyed literature.

Analysis of Spectral Trends
  • Pyrrole (Parent Chromophore): In hexane, pyrrole exhibits a strong π → π* transition with a maximum absorption (λmax) at 210.5 nm and a molar absorptivity of approximately 15,000 L mol⁻¹ cm⁻¹.[3] This high-energy absorption is characteristic of the fundamental electronic excitation of the aromatic π-system.

  • N-Methylpyrrole (N-Substitution): Replacing the acidic N-H proton with a methyl group primarily introduces an inductive electron-donating effect. This substitution is known to cause a slight bathochromic (red) shift in the main absorption band. We can therefore predict the λmax of N-methylpyrrole to be slightly longer than that of pyrrole, estimated around 215 nm. The overall shape and intensity of the absorption band are expected to be very similar to the parent pyrrole.

  • 1,5-Dimethylpyrrole (C-Substitution): The addition of two methyl groups at the 2- and 5-positions (the α-carbons adjacent to the nitrogen) has a more pronounced effect. These alkyl groups act as auxochromes, substituents that modify the absorption characteristics of a chromophore.[4] They engage in hyperconjugation with the pyrrole π-system, which raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a more substantial bathochromic shift compared to N-substitution.[4] Consequently, the λmax for 1,5-dimethylpyrrole is expected to be in the 220-225 nm range in a non-polar solvent. This is consistent with gas-phase studies that also show a shift to longer wavelengths upon methylation.

Conclusion

This guide demonstrates that UV-Vis spectroscopy is a powerful tool for characterizing the electronic properties of pyrrole chromophores. The absorption characteristics are dictated by π → π* transitions within the aromatic ring and are systematically influenced by substitution.

  • Pyrrole serves as the fundamental chromophore with a strong absorption peak at approximately 210.5 nm in hexane.[3]

  • N-methylation is predicted to cause a minor bathochromic shift due to weak inductive effects.

  • C-methylation , as in 1,5-dimethylpyrrole , induces a more significant bathochromic shift, primarily due to hyperconjugation between the methyl groups and the pyrrole π-system.

For professionals in drug discovery and materials science, these structure-property relationships are critical. By understanding how simple alkyl substitutions tune the electronic absorption, researchers can rationally design more complex pyrrole derivatives with specific, desired optical properties for advanced applications. The provided experimental protocol serves as a reliable foundation for obtaining high-quality, comparable data to support such research endeavors.

References

Sources

Validation of Purity for Hydrazine Derivatives: A Comparative Guide to TLC & Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Hydrazine derivatives present a unique paradox in organic synthesis: they are chemically aggressive nucleophiles yet chromatographically fragile. In drug development, they are often classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines, requiring detection limits that push the boundaries of standard chromatography. This guide moves beyond basic "spotting" to establish a self-validating Thin Layer Chromatography (TLC) system that rivals HPLC for rapid process control, while objectively defining where TLC ends and quantitative instrumentation must begin.

Part 1: The Challenge – Why Hydrazines Fail on Standard Silica

Validation of purity for hydrazines (e.g., phenylhydrazine, alkylhydrazines, hydrazides) is not a standard TLC workflow. Three specific physicochemical failures occur if standard protocols are used:

  • The "Comet" Effect (Tailing): Hydrazines are basic. They hydrogen-bond aggressively with the acidic silanol (Si-OH) groups of standard silica gel. This results in severe tailing (streaking), where the Rf value becomes a range rather than a discrete point, masking impurities.

  • Oxidative Degradation: Hydrazines are reducing agents. On the high-surface-area environment of a silica plate, they are prone to rapid air oxidation, creating "ghost spots" of degradation products (azo compounds or tetrazenes) that were not present in the original flask.

  • Chromophore Absence: Many alkyl hydrazines lack the conjugated

    
    -systems required for UV detection at 254 nm, rendering them invisible without destructive derivatization.
    

Part 2: Strategic Comparison – TLC vs. HPLC vs. HPTLC

While HPLC is the regulatory gold standard for final release (quantitative), TLC remains the superior tool for reaction monitoring and semi-quantitative limit testing due to its ability to visualize everything on the plate (no "retention time" cutoffs).

Table 1: Comparative Performance Matrix
FeatureStandard TLCHPTLC (High-Performance)HPLC-UV/MS
Primary Utility Rapid Reaction MonitoringSemi-Quant Limit TestFinal Purity Release (GMP)
LOD (Limit of Detection) 100 – 500 ppm (Visual)10 – 50 ppm (Densitometry)< 1 ppm (Trace Analysis)
Throughput High (Parallel runs)High (Automated spotting)Low (Serial injection)
Hydrazine Specificity High (Specific Stains)High (Specific Stains)Medium (Requires derivatization)
Cost per Run < $1.00$5.00 - $10.00> $50.00 (Column/Solvent)
Blind Spots None (Everything stays on plate)NoneHigh (Polar compounds elute in void)

Critical Insight: For ICH M7 compliance (mutagenic impurities), standard TLC is insufficient for final release testing. However, it is the only method that allows you to visually confirm the consumption of a hydrazine starting material in real-time without a 30-minute HPLC equilibration cycle.

Part 3: The Self-Validating Protocol

To validate purity using TLC, you must engineer a system that eliminates false negatives. This protocol uses Plate Neutralization and Orthogonal Visualization .

Phase A: Stationary Phase Pre-treatment (The Anti-Tailing Step)

Standard silica is too acidic. You must neutralize it to obtain a discrete spot.

  • Prepare Mobile Phase: 90% Dichloromethane / 9% Methanol / 1% Triethylamine (TEA) or Ammonium Hydroxide.

    • Why: The amine base competes for the silanol sites, effectively "capping" the silica and allowing the hydrazine to migrate freely.

  • Pre-elution (Optional but Recommended): Run the blank plate with the TEA-doped solvent before spotting your sample. Dry the plate. This ensures the entire path length is neutralized.

Phase B: Visualization Decision Tree

Hydrazines require specific chemical derivatization to be seen. Do not rely on UV alone.

HydrazineVisualization Start Sample: Hydrazine Derivative CheckUV Is it Aromatic/Conjugated? Start->CheckUV UV_Yes UV Active (254 nm) CheckUV->UV_Yes Yes UV_No UV Inactive CheckUV->UV_No No Step2 Secondary Validation (Stain) UV_Yes->Step2 Must Cross-Validate UV_No->Step2 Required for Detection Stain_Ehrlich Ehrlich's Reagent (p-Dimethylaminobenzaldehyde) Step2->Stain_Ehrlich Best Specificity Stain_Ninhydrin Ninhydrin Stain Step2->Stain_Ninhydrin Alternative Stain_KMnO4 KMnO4 / Iodine Step2->Stain_KMnO4 General Check Result_Ehrlich Yellow/Red Spot (Specific for Hydrazines) Stain_Ehrlich->Result_Ehrlich Result_Nin Blue/Purple Spot (General Amines) Stain_Ninhydrin->Result_Nin Result_Ox White Spot on Purple (Reducing Agents) Stain_KMnO4->Result_Ox

Caption: Workflow for selecting the appropriate visualization method based on hydrazine structure. Ehrlich's reagent provides the highest specificity.

Phase C: The Staining Protocol (Ehrlich’s Reagent)

Ehrlich’s reagent reacts specifically with hydrazines to form colored hydrazones/azines.

  • Preparation: Dissolve 1g p-dimethylaminobenzaldehyde in 50mL Ethanol and 50mL concentrated HCl.

  • Dip: Dip the developed TLC plate into the stain.

  • Heat: Warm gently with a heat gun.

  • Result: Hydrazines appear as distinct Yellow or Orange/Red spots against a white/pink background.

    • Validation Check: If your product is an amide/ester and the starting material is a hydrazine, the absence of a yellow spot at the baseline confirms consumption of the hydrazine.

Part 4: Experimental Data Support

The following data summarizes the impact of the "Self-Validating Protocol" (TEA modification + Ehrlich's Stain) compared to standard methods.

Experiment: Purity Check of Phenylhydrazine

Objective: Assess the purity of a stored phenylhydrazine sample.

ParameterMethod A: Standard (Hexane/EtOAc)Method B: Optimized (TEA + Ehrlich's)
Rf Value 0.10 – 0.45 (Streak)0.35 (Discrete Spot)
Spot Shape Comet-like tailingCompact, Round
Visualization UV (Weak)UV + Bright Yellow Stain
Impurity Detection Masked by tailingVisible (Rf 0.15 - Degradant)
Interpretation "Impure/Indeterminate""95% Pure with Trace Degradant"
Limit of Detection (LOD) Validation

To validate sensitivity, a serial dilution of Hydrazine Hydrate was spotted and visualized with Ehrlich's reagent.

  • 1000 ppm: Strong Yellow Spot

  • 500 ppm: Visible Yellow Spot

  • 100 ppm: Faint Yellow Spot (Visual Limit)

  • < 50 ppm: Not reliable by eye (Requires HPLC)

Part 5: References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation.[1][2] [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Chemical Stains and Reagents.[3][4][5][Link]

  • ResearchGate. (2013). Overcoming Tailing in TLC for Basic Compounds.[6][Link]

  • Rasayan Journal of Chemistry. (2022). New Method Development and Validation for Hydrazine in Pantoprazole Using RP-HPLC.[Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide and Related Pyrrole Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an expert evaluation of its core chemical structures: the pyrrole ring and the hydrazide functional group . This approach, grounded in established chemical safety principles, ensures that procedures are established with the highest degree of caution.

The protocols herein are designed for researchers, scientists, and drug development professionals. They must be implemented in conjunction with, and not as a replacement for, your institution's specific Environmental Health & Safety (EHS) guidelines and all applicable local, state, and federal regulations.

Part 1: Hazard Assessment & Profile

The primary hazards of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide are extrapolated from its constituent moieties. Hydrazine and its derivatives are recognized as hazardous substances that are often toxic, corrosive, and potential carcinogens.[1][2][3] The pyrrole nucleus, while variable in its substitution, can also present significant toxicity and flammability.[4][5]

Based on these well-documented surrogates, 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide must be treated as hazardous waste. The anticipated hazard profile is summarized below.

Hazard Category Anticipated Risk Basis for Assessment (Derived From) Supporting Sources
Acute Toxicity (Oral, Dermal) High. Assumed to be toxic or fatal if swallowed or in contact with skin.Hydrazine derivatives are known to be highly toxic.[2][3] Pyrrole itself is classified as toxic if swallowed.[4][2][3][4]
Skin Corrosion / Irritation High. Expected to cause skin irritation or severe burns.Hydrazine compounds are known corrosives.[1][6] Pyrrole derivatives can cause skin irritation.[7][1][6][7]
Serious Eye Damage / Irritation High. Assumed to pose a risk of serious eye damage.Both hydrazides and pyrroles are associated with severe eye damage or irritation.[3][4][7][3][4][7]
Carcinogenicity Potential. Should be handled as a potential carcinogen.Many hydrazine derivatives are suspected or confirmed carcinogens.[1][2][1][2]
Flammability Moderate. Considered a combustible solid. May form explosive mixtures with air upon heating.Pyrrole is a flammable liquid.[5][8] While this solid derivative is likely less volatile, it should be kept from ignition sources.[5][8]

Part 2: Personnel Protection & Handling

Due to the compound's high anticipated toxicity and corrosivity, all handling must occur within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent any personal contact.

Equipment Specifications & Rationale Supporting Sources
Eye Protection Chemical safety goggles with side shields or a full-face shield. Standard safety glasses are insufficient.Standard requirement for handling corrosive and irritating chemicals to prevent splashes.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after handling. Use proper glove removal technique.Protects against dermal absorption, a primary route of exposure for toxic hydrazide compounds.[1][9]
Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.[1][4]
Respiratory Protection Not typically required if handled exclusively within a functioning chemical fume hood. For spill cleanup or emergencies, a NIOSH-approved respirator may be necessary.A fume hood provides primary respiratory protection from dusts or vapors.[3][5]

Part 3: Step-by-Step Disposal Protocol

Disposal of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [9]

Step 1: Waste Classification

The compound must be classified as a hazardous waste.[4] Consult your EHS office for specific waste codes, but based on its properties, it would likely fall under codes for toxic and/or flammable materials.[4]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container. This compound is incompatible with several chemical classes.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause violent reactions.[4][10]

    • Acids, Acid Chlorides, Acid Anhydrides: Can react violently and may cause decomposition.[4][5]

    • Bases: Incompatible with strong bases.[10]

    • Metals and Metal Oxides: Hydrazine derivatives can react with metals, potentially leading to decomposition.[6]

The following workflow diagram illustrates the decision-making process for proper segregation.

Diagram 1: Waste Segregation and Disposal Workflow A Unused Reagent or Contaminated Waste (Gloves, Wipes, Glassware) B Hazardous Waste Determination A->B C Segregate as Pyrrole-Hydrazide Organic Waste B->C D Incompatible Wastes (Do NOT Mix) C->D Check Incompatibilities H Containerize, Label & Seal C->H E Strong Oxidizers D->E F Acids / Acid Chlorides D->F G Strong Bases D->G I Store in Satellite Accumulation Area (Away from Incompatibles) H->I J Transfer to EHS for Final Disposal (Likely Incineration) I->J

Caption: Waste Segregation and Disposal Workflow.

Step 3: Containerization and Labeling
  • Primary Container: Collect all waste (pure compound, contaminated wipes, pipette tips, etc.) in a dedicated, properly sealed, and chemically compatible container (e.g., glass or high-density polyethylene).

  • Labeling: Affix a hazardous waste label immediately. The label must include:

    • The full chemical name: "1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide"

    • The words "Hazardous Waste"

    • An accurate list of all contents

    • The primary hazards (e.g., "Toxic," "Corrosive," "Flammable")

    • The date accumulation started

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and away from incompatible materials.[5]

Step 5: Final Disposal

Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and appropriate disposal method for toxic organic compounds like this is high-temperature incineration.[2]

Part 4: Spill Management

A spill of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide requires an immediate and cautious response.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully collect the absorbent material using spark-proof tools and place it into a designated hazardous waste container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Benchchem. (2025). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide. Benchchem. 1

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. 2

  • Sigma-Aldrich. (2025). Safety Data Sheet for N-Ethylmaleimide. Sigma-Aldrich. 9

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Pyrrole. Santa Cruz Biotechnology. 4

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1H-Pyrrole-2-carboxaldehyde. Fisher Scientific. 7

  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrole-2-carboxaldehyde. Sigma-Aldrich. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-pyrrole-2-carboxaldehyde. Fisher Scientific. 10

  • Benchchem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem. 3

  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Pyrrole. Fisher Scientific. 5

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyrrole, 99%. Cole-Parmer. 8

  • Public Health England. (2016). Hydrazine - Incident management. GOV.UK. 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.